Wdr5-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methyl]-5-(4-fluoro-2-methylphenyl)-7-[(2-imino-3-methylimidazol-1-yl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O3/c1-19-11-22(31)5-6-25(19)27-14-21(18-35-10-9-33(2)30(35)32)15-28-26(27)7-8-34(29(28)36)17-20-12-23(37-3)16-24(13-20)38-4/h5-6,9-16,32H,7-8,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONCIPMLLIAIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=C3CCN(C(=O)C3=CC(=C2)CN4C=CN(C4=N)C)CC5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Wdr5-IN-1: A Technical Guide to its Mechanism of Action in Cancer Cells
Abstract
WD repeat domain 5 (WDR5) has emerged as a pivotal therapeutic target in oncology due to its multifaceted role as a scaffolding protein in critical cellular processes. It is an essential component of histone methyltransferase (HMT) complexes and a key cofactor for the MYC oncoprotein. Wdr5-IN-1 is a potent, selective, small-molecule inhibitor that targets the WDR5-interaction (WIN) site with high affinity. While initially developed to disrupt the WDR5-Mixed Lineage Leukemia (MLL) protein-protein interaction and thereby modulate epigenetic landscapes, recent evidence reveals a more complex mechanism of action. This guide details the core biochemical and cellular mechanisms of this compound, highlighting its ability to induce profound anti-proliferative effects in cancer cells not primarily through epigenetic reprogramming, but by displacing WDR5 from chromatin, leading to an acute shutdown of ribosomal biogenesis, induction of nucleolar stress, and subsequent p53-dependent apoptosis. This document serves as a technical resource for researchers and drug developers in the field of oncology and epigenetic therapy.
Introduction: WDR5 as a Critical Node in Oncogenesis
WDR5 is a highly conserved WD40 repeat-containing protein that functions as a critical scaffolding component in numerous multiprotein complexes that regulate chromatin.[1][2] Its best-characterized role is within the MLL/SET family of HMT complexes, which are responsible for mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4).[3][4][5] These epigenetic marks are strongly associated with active gene transcription.
The assembly and catalytic activity of the MLL1 complex are critically dependent on the interaction between a conserved arginine-containing motif on MLL1, known as the WIN (WDR5-Interacting) motif, and a specific arginine-binding pocket on WDR5, the WIN site.[6][7] This interaction anchors the MLL1 catalytic subunit to the core complex.[6]
Beyond its role in histone methylation, WDR5 is an essential cofactor for the oncogenic transcription factor MYC.[1][8] WDR5 recruits and localizes MYC to chromatin at a vast number of its target genes, thereby promoting tumorigenesis.[2][8][9] This scaffolding function involves both the WIN site, which helps tether WDR5 to chromatin, and a second surface cleft known as the WDR5-binding motif (WBM) site, which directly engages the MYC protein.[2][10] Given these dual roles in supporting two major cancer drivers, MLL and MYC, disrupting the protein-protein interactions mediated by WDR5 has become a highly attractive anti-cancer strategy.[1][4]
This compound: A Potent WIN Site Inhibitor
This compound belongs to a class of small-molecule inhibitors designed to competitively bind to the WIN site on the WDR5 protein. This class of inhibitors has seen rapid development, with compounds demonstrating picomolar to nanomolar affinity. This compound is a highly potent and selective agent, effectively inhibiting the enzymatic activity of the MLL1 complex in biochemical assays.[11] The table below summarizes the binding and inhibitory constants for this compound and other notable WDR5 WIN site inhibitors.
| Compound | Target | Assay Type | Value | Reference |
| This compound | WDR5 | Binding Affinity (Kd) | <0.02 nM | [11] |
| This compound | MLL1 HMT Complex | Activity Inhibition (IC50) | 2.2 nM | [11] |
| OICR-9429 | WDR5 | Binding Affinity (KD) | 93 ± 28 nM | [12] |
| MM-102 | WDR5-MLL Interaction | Activity Inhibition (IC50) | 2.4 nM | [11] |
| WDR5-0103 | WDR5 | Binding Affinity (Kd) | 450 nM | [11] |
| HBI-2375 | WDR5 | Activity Inhibition (IC50) | 4.48 nM | [13] |
The Core Mechanism of Action: Disrupting Protein-Protein Interactions
Biochemical Disruption of the WDR5-MLL Complex
The primary biochemical action of this compound is the direct and competitive blockade of the WDR5 WIN site. By occupying this arginine-binding pocket, the inhibitor prevents the WIN motif of MLL1 and other SET1 family methyltransferases from docking onto the WDR5 scaffold.[11][12][14] This disruption prevents the stable assembly of the MLL HMT core complex, leading to a potent inhibition of its histone methyltransferase activity in in vitro settings.[6][14]
Indirect Modulation of MYC Function
WDR5 is indispensable for recruiting the MYC oncoprotein to chromatin at thousands of gene promoters, particularly those involved in cell growth and proliferation.[1][2][8] this compound action disrupts this process. By binding the WIN site, the inhibitor displaces WDR5 from its chromatin anchors.[7][9] This loss of WDR5 from chromatin in turn prevents the efficient recruitment and localization of MYC to its target genes, effectively crippling MYC's transcriptional program without directly targeting MYC itself.[9][15] This mechanism is especially critical at genes controlling protein synthesis.[15]
The Cellular Consequence: A Shift from Epigenetic Modulation to Nucleolar Stress
Contrary to the initial hypothesis that WIN site inhibitors would kill cancer cells by reversing H3K4 methylation, studies with highly potent probes revealed a different and more acute mechanism.[7][15] In treated cancer cells, there are surprisingly minimal changes to the global levels of H3K4 trimethylation.[15]
Instead, the primary cytotoxic effect of this compound stems from the rapid displacement of WDR5 from the promoters of genes essential for protein synthesis, such as ribosomal protein genes (RPGs).[7][9][15] This leads to a sharp, coordinated downregulation of RPG transcription. The resulting deficit in ribosomal proteins cripples ribosome biogenesis, the main function of the nucleolus. This triggers a potent cellular surveillance pathway known as the nucleolar stress response.[7][15] Free ribosomal proteins, unable to be assembled into new ribosomes, bind to and sequester MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. This stabilizes and activates p53, which in turn orchestrates a program of cell cycle arrest and apoptosis.[9][15]
Key Experimental Methodologies
Validating the mechanism of action for WDR5 inhibitors requires a multi-faceted approach combining biochemical, molecular, and cellular biology techniques.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that this compound disrupts the interaction between WDR5 and its binding partners (e.g., MLL1) within the cell.
-
Protocol Outline:
-
Culture cancer cells (e.g., MV4-11) and treat with either DMSO (vehicle) or this compound for a specified time.
-
Lyse cells in a non-denaturing buffer to preserve protein complexes.
-
Incubate cell lysates with an antibody specific to WDR5, which is conjugated to magnetic or agarose beads.
-
The antibody will "pull down" WDR5 and any proteins stably interacting with it.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluate using Western blotting with an antibody against the protein of interest (e.g., MLL1). A reduced MLL1 signal in the this compound-treated sample compared to the control indicates disruption of the interaction.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is the gold-standard method to map the genomic locations of a protein of interest and to observe its displacement from chromatin following drug treatment.
-
Protocol Outline:
-
Treat cells with DMSO or this compound.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse cells and sonicate the chromatin to generate small DNA fragments (200-600 bp).
-
Immunoprecipitate the cross-linked WDR5-DNA complexes using a WDR5-specific antibody.
-
Reverse the cross-links and purify the associated DNA.
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Align sequenced reads to a reference genome. A genome-wide reduction in the WDR5 signal (fewer peaks/lower peak height) in the inhibitor-treated sample confirms its displacement from chromatin.
-
In Vitro Histone Methyltransferase (HMT) Assay
This biochemical assay directly measures the enzymatic activity of the MLL1 complex and its inhibition by this compound.
-
Protocol Outline:
-
Reconstitute the core MLL1 complex (MLL1, WDR5, RbBP5, ASH2L) using purified recombinant proteins.
-
Prepare reactions containing the enzyme complex, a histone H3 peptide substrate, and the methyl donor S-adenosylmethionine (SAM), often radiolabeled (e.g., ³H-SAM).
-
Add varying concentrations of this compound to the reactions.
-
Incubate to allow the methylation reaction to proceed.
-
Stop the reaction and capture the histone peptides on a filter membrane.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Summary and Future Directions
The mechanism of action of this compound in cancer cells is more nuanced than a simple epigenetic modulation. While it is a potent biochemical inhibitor of the WDR5-MLL interaction, its primary mode of cytotoxicity is the induction of nucleolar stress through the displacement of WDR5 from chromatin, leading to a shutdown of ribosome biogenesis and p53-mediated apoptosis.[7][9][15] This mechanism explains its broad efficacy across various cancer types, including those driven by MYC.[4][11][16]
Future research will likely focus on:
-
Clinical Translation: Advancing potent and orally bioavailable WIN site inhibitors, such as the IND-ready compound HBI-2375, into clinical trials.[13][17]
-
Combination Therapies: Exploring synergistic combinations, for instance with BCL-2 inhibitors like venetoclax, which has shown promise in preclinical models of acute myeloid leukemia.[16]
-
Resistance Mechanisms: Investigating and overcoming potential mechanisms of resistance, which may include mutations in the WDR5 drug-binding pocket.[16]
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to WDR5 inhibitor therapy.
The study of this compound and related compounds has not only provided a promising new therapeutic strategy but has also deepened our understanding of the fundamental roles of WDR5 in cancer biology, shifting the paradigm from a purely epigenetic target to a master regulator of cellular translation and stress responses.
References
- 1. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 16. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]
- 17. aacrjournals.org [aacrjournals.org]
The Multifaceted Role of WDR5 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WD40-repeat protein 5 (WDR5) has emerged as a critical scaffold protein and a central hub in the intricate network of epigenetic regulation. Primarily recognized as a core component of the Mixed Lineage Leukemia (MLL) and Set1 histone methyltransferase (HMT) complexes, WDR5 plays an indispensable role in the methylation of histone H3 at lysine 4 (H3K4), a hallmark of active gene transcription.[1][2] Its functions extend beyond this canonical role, implicating it in chromatin remodeling, the regulation of transcription factors such as MYC, and the control of gene expression programs essential for development, pluripotency, and oncogenesis.[3][4][5] This technical guide provides an in-depth exploration of the core functions of WDR5 in epigenetic regulation, presenting key quantitative data, detailed experimental protocols, and visual representations of its associated pathways to support researchers and professionals in drug development.
Core Function: A Scaffold for Histone H3K4 Methylation
WDR5 is a highly conserved protein characterized by a seven-bladed β-propeller structure formed by its WD40 repeats.[3] This structure provides a platform for multiple protein-protein interactions, positioning WDR5 as a crucial scaffolding component within several epigenetic "writer" complexes.[6]
The MLL/SET1 Complexes: The Engine of H3K4 Methylation
WDR5 is an essential subunit of the MLL1-4 and SET1A/B histone methyltransferase complexes.[1][7] These complexes are responsible for mono-, di-, and trimethylation of H3K4.[3] The core functional unit of these complexes, often referred to as the WRAD complex, consists of WDR5, Retinoblastoma Binding Protein 5 (RBBP5), Absent, Small, or Homeotic-2 Like (ASH2L), and Dumpy-30 (DPY30).[2][8] While the MLL/SET1 proteins contain the catalytic SET domain, their enzymatic activity is minimal in isolation and is dramatically enhanced upon assembly with the WRAD components.[1][2]
WDR5's primary role within this complex is to bind to the histone H3 tail, presenting the K4 residue for methylation by the catalytic subunit.[9][10] It achieves this by recognizing the N-terminal region of histone H3.[6][10] Interestingly, WDR5 itself does not directly "read" the methylation state of H3K4 but rather acts as a presenter to facilitate the sequential methylation process.[9]
Interaction with Transcription Factors and Other Regulators
Beyond its role in the HMT complexes, WDR5 interacts with a variety of other proteins to regulate gene expression. A notable example is its interaction with the oncoprotein transcription factor MYC. WDR5 binds to the MYC box IIIb (MBIIIb) motif of MYC, facilitating MYC's recruitment to chromatin at a specific subset of its target genes, particularly those involved in protein synthesis and biomass accumulation.[2][7][11] This interaction is critical for MYC-driven tumorigenesis.[7][12]
WDR5 also associates with other chromatin-modifying enzymes and transcription factors, including:
-
Chromatin Remodelers: WDR5 interacts with the chromatin remodeling enzyme CHD8.[11]
-
Histone Deacetylases (HDACs): It can be found in complexes with HDAC1 and HDAC2.
-
Transcription Factors: Besides MYC, WDR5 interacts with transcription factors like Oct4, playing a role in maintaining embryonic stem cell pluripotency.[4][5]
Quantitative Data on WDR5 Interactions
The following tables summarize key quantitative data regarding the binding affinities of WDR5 with its various interaction partners and the potency of small molecule inhibitors that target these interactions.
Table 1: Binding Affinities of WDR5 with Peptides
| Interacting Peptide | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Method |
| Histone H3 (unmodified) | 3.3 ± 0.2 µM (Kd) | Isothermal Titration Calorimetry (ITC) |
| Histone H3K4me1 | 8.7 ± 0.3 µM (Kd) | Isothermal Titration Calorimetry (ITC) |
| Histone H3K4me2 | 1.02 ± 0.05 µM (Kd) | Isothermal Titration Calorimetry (ITC) |
| Histone H3K4me3 | 7.8 ± 0.2 µM (Kd) | Isothermal Titration Calorimetry (ITC) |
| MLL1 peptide (Ac-ARA-NH2) | 120 nM (Ki) | Fluorescence Polarization |
| Histone H3 peptide (Ac-ART-NH2) | 20 nM (Ki) | Fluorescence Polarization |
| RBBP5 peptide | ~2 µM (Kd) | Isothermal Titration Calorimetry (ITC) |
Data compiled from references[9][10][13][14].
Table 2: Potency of Small Molecule Inhibitors Targeting the WDR5-MLL Interaction
| Inhibitor | Binding Affinity (Kd) / IC50 | Method |
| OICR-9429 | 24 nM (Kd) | Biacore |
| OICR-9429 | 52 nM (Kd) | Isothermal Titration Calorimetry (ITC) |
| OICR-9429 | < 1 µM (IC50 in cells) | Cellular Assay |
| MM-401 | 450 nM (Kd) | Not Specified |
| MM-589 | < 1 nM (Ki) | Not Specified |
Data compiled from references[15][16][17].
Signaling and Interaction Pathways
The central role of WDR5 in epigenetic regulation is visually represented in the following diagrams, illustrating its position within key cellular pathways.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate the function of WDR5.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for WDR5
This protocol is adapted for transcription factors and co-factors and can be optimized for specific cell types and antibodies.[18][19][20]
Objective: To identify the genome-wide binding sites of WDR5.
Materials:
-
Cells of interest (e.g., 1x10^7 cells per IP)
-
Formaldehyde (37%)
-
Glycine
-
PBS (phosphate-buffered saline), ice-cold
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonavis (or other sonicator)
-
WDR5-specific antibody (ChIP-grade)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
NGS library preparation kit
Protocol:
-
Cross-linking:
-
Harvest cells and resuspend in PBS.
-
Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes with gentle rotation to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice.
-
Sonicate the lysate to shear chromatin to an average size of 200-600 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with the WDR5-specific antibody or IgG control overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a DNA purification kit.
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.
-
Co-Immunoprecipitation (Co-IP) for WDR5 and Interacting Proteins
This protocol is a general guideline for identifying protein-protein interactions with WDR5.[21][22][23]
Objective: To determine if a specific protein interacts with WDR5 in vivo.
Materials:
-
Cells expressing the proteins of interest
-
Co-IP Lysis/Wash Buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
-
Antibody against the "bait" protein (e.g., WDR5 or the putative interactor)
-
IgG control antibody
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis:
-
Harvest and wash cells.
-
Lyse cells in ice-cold Co-IP Lysis Buffer.
-
Centrifuge to pellet debris and collect the supernatant (protein lysate).
-
-
Pre-clearing:
-
Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the "bait" antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washes:
-
Wash the beads several times with Co-IP Wash Buffer to remove unbound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the "prey" protein (the putative interactor) to detect its presence in the immunoprecipitated complex.
-
In Vitro Histone Methyltransferase (HMT) Assay
This is a radioactive filter-based assay to measure the enzymatic activity of the WDR5-containing MLL complex.[24]
Objective: To quantify the H3K4 methyltransferase activity of the reconstituted MLL complex and assess the effect of inhibitors.
Materials:
-
Recombinant MLL core complex components (WDR5, MLL catalytic domain, RBBP5, ASH2L)
-
Histone H3 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Protocol:
-
Reaction Setup:
-
In a microfuge tube, combine the assay buffer, recombinant MLL complex components, and the histone H3 peptide substrate.
-
To test inhibitors, pre-incubate the complex with the compound before adding the substrate.
-
-
Initiate Reaction:
-
Start the reaction by adding ³H-SAM.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
Stop Reaction and Spotting:
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 paper several times in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.
-
Perform a final wash with acetone and let the paper dry.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Measure the amount of incorporated ³H-methyl groups using a scintillation counter.
-
WDR5 in Drug Development
The critical role of WDR5 in various cancers, particularly those driven by MLL rearrangements or MYC overexpression, has made it an attractive therapeutic target.[1][25] The development of small molecule inhibitors that disrupt the WDR5-MLL interaction has shown promise in preclinical studies.[25] These inhibitors, such as OICR-9429 and MM-589, bind to the "WIN" (WDR5-interacting) site on WDR5, a pocket that recognizes an arginine-containing motif present in both MLL and histone H3.[16][17] By blocking this interaction, these compounds inhibit the H3K4 methyltransferase activity of the MLL complex, leading to the downregulation of oncogenic gene expression and subsequent cancer cell death.[25]
Furthermore, targeting the interaction between WDR5 and MYC at the "WBM" (WDR5-binding motif) site presents another promising avenue for cancer therapy.[2][11]
Conclusion
WDR5 stands as a pivotal regulator of the epigenetic landscape, with its functions extending from the fundamental process of histone methylation to the intricate control of oncogenic transcription programs. Its well-defined structure and critical protein-protein interaction domains make it a druggable target with significant therapeutic potential. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of WDR5 function and exploit its therapeutic vulnerabilities. Continued investigation into the diverse roles of WDR5 will undoubtedly yield new insights into epigenetic regulation and pave the way for novel therapeutic strategies against a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 4. Wdr5 mediates self-renewal and reprogramming via the embryonic stem cell core transcriptional network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wdr5 mediates self-renewal and reprogramming via the embryonic stem cell core transcriptional network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of the oncoprotein transcription factor MYC with its chromatin cofactor WDR5 is essential for tumor maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Essential role of lncRNA binding for WDR5 maintenance of active chromatin and embryonic stem cell pluripotency | eLife [elifesciences.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 17. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.wur.nl [research.wur.nl]
- 21. assaygenie.com [assaygenie.com]
- 22. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Characterization of a Novel WDR5-binding Site That Recruits RbBP5 through a Conserved Motif to Enhance Methylation of Histone H3 Lysine 4 by Mixed Lineage Leukemia Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
Wdr5-IN-1: A Technical Guide to its Discovery and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wdr5-IN-1 is a potent and selective small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5). This document provides a comprehensive technical overview of the discovery, chemical properties, and mechanism of action of this compound. It is intended to serve as a resource for researchers in oncology, epigenetics, and drug discovery who are interested in targeting WDR5-dependent cellular processes. This guide includes detailed summaries of its biochemical and cellular activities, experimental protocols for key assays, and visualizations of its mechanism of action and relevant signaling pathways.
Discovery and Rationale
This compound was developed through a structure-based drug design approach to target the "WIN" (WDR5-interaction) site of WDR5. WDR5 is a crucial scaffolding protein that plays a pivotal role in the assembly and function of multiple protein complexes, including the Mixed Lineage Leukemia (MLL) histone methyltransferase and MYC transcription factor complexes.[1][2][3][4][5] Dysregulation of these complexes is implicated in various cancers, making WDR5 an attractive therapeutic target.[1][2] this compound was designed to disrupt the interaction between WDR5 and its binding partners at the WIN site, thereby inhibiting the downstream oncogenic signaling pathways.
Chemical Properties
This compound, with the chemical formula C30H31FN4O3 and a molecular weight of 514.59 g/mol , is a highly potent inhibitor of WDR5. Its chemical structure is presented below.
Chemical Structure of this compound: (Image of the chemical structure of this compound would be placed here in a real document)
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H31FN4O3 | N/A |
| Molecular Weight | 514.59 g/mol | N/A |
| CAS Number | 2408842-51-1 | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [6] |
| Storage | Store at -20°C | [6] |
Quantitative Data
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized in the tables below.
Table 2: Biochemical Activity of this compound
| Assay | Parameter | Value | Reference |
| WDR5 Binding Assay | Kd | <0.02 nM | [6] |
| TR-FRET Assay | Ki | <0.02 nM | [7] |
| MLL1 Histone Methyltransferase (HMT) Assay | IC50 | 2.2 nM | [6] |
Table 3: Anti-proliferative Activity of this compound (GI50 Values)
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| CHP-134 | Neuroblastoma | 0.26 | [6] |
| Ramos | Burkitt's Lymphoma | 0.35 | [6] |
| Raji | Burkitt's Lymphoma | 0.45 | [6] |
| Daudi | Burkitt's Lymphoma | 0.89 | [6] |
| SW620 | Colorectal Adenocarcinoma | 1.8 | [6] |
| SW480 | Colorectal Adenocarcinoma | 3.2 | [6] |
Mechanism of Action
This compound functions as a competitive inhibitor of the WDR5 WIN site. This site is a conserved arginine-binding pocket on the surface of WDR5 that is essential for its interaction with key binding partners, including the MLL1 protein and the MYC oncoprotein. By occupying the WIN site, this compound effectively displaces WDR5 from chromatin, leading to the disruption of the MLL1 complex and the inhibition of H3K4 methylation, a critical mark for active gene transcription.[7] Furthermore, the displacement of WDR5 from chromatin prevents the recruitment of MYC to its target genes, thereby downregulating MYC-driven transcriptional programs that are essential for tumor cell growth and proliferation.[4][8][9]
Caption: Mechanism of this compound action.
Signaling Pathways
This compound exerts its effects by modulating the WDR5-MLL and WDR5-MYC signaling pathways.
WDR5-MLL Signaling Pathway
WDR5 is a core component of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[2][10] This methylation is a key epigenetic mark associated with active gene transcription. This compound disrupts the interaction between WDR5 and MLL1, leading to the disassembly of the complex and a reduction in H3K4 methylation, ultimately resulting in the repression of MLL1 target genes.[7]
Caption: WDR5-MLL signaling pathway.
WDR5-MYC Signaling Pathway
WDR5 is also a critical cofactor for the MYC oncoprotein.[3][11][4] It facilitates the recruitment of MYC to the chromatin of its target genes, many of which are involved in cell growth and proliferation.[8][9] By displacing WDR5 from chromatin, this compound prevents MYC from binding to its target promoters, leading to the downregulation of MYC-dependent gene expression and subsequent cell cycle arrest and apoptosis.[6]
Caption: WDR5-MYC signaling pathway.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is available in the supplementary information of the primary publication by Tian et al. (2020) in the Journal of Medicinal Chemistry. The synthesis involves a multi-step sequence starting from commercially available materials. Key steps include a Suzuki coupling to form the biaryl core, followed by amide bond formation and subsequent cyclization to yield the dihydroisoquinolinone scaffold.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of this compound to WDR5.
-
Reagents:
-
Recombinant human WDR5 protein
-
Biotinylated peptide probe derived from the MLL1 WIN motif
-
Europium-labeled streptavidin (donor fluorophore)
-
Allophycocyanin (APC)-labeled anti-histidine antibody (acceptor fluorophore)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
-
Procedure:
-
Add WDR5 protein to the wells of a microplate.
-
Add serial dilutions of this compound or control compounds.
-
Add the biotinylated MLL1 peptide probe.
-
Incubate to allow for binding equilibrium.
-
Add the europium-labeled streptavidin and APC-labeled anti-histidine antibody.
-
Incubate to allow for FRET signal development.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the Ki value from the dose-response curve.
-
Chromatin Immunoprecipitation (ChIP)-Sequencing
This technique is used to assess the effect of this compound on the chromatin occupancy of WDR5.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., MV4-11) to the desired density.
-
Treat cells with this compound or vehicle control for the desired time.
-
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Sonically shear the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-WDR5 antibody or an isotype control IgG overnight.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by heating.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA using a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of WDR5 enrichment.
-
Compare the WDR5 binding profiles between this compound-treated and control samples.
-
Cell Viability Assay
This assay is used to determine the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Add serial dilutions of this compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo) to the wells.
-
Measure the luminescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Generate a dose-response curve and calculate the GI50 value.
-
Caption: Experimental workflow.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of WDR5 and a promising lead compound for the development of novel anticancer therapeutics. Its high potency and selectivity, coupled with a well-defined mechanism of action, make it an important tool for researchers in the field of epigenetics and oncology. This technical guide provides a comprehensive resource to facilitate further investigation and application of this compound in both basic and translational research.
References
- 1. WDR5 interacts with mixed lineage leukemia (MLL) protein via the histone H3-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Wdr5-IN-1: A Potent and Selective Chemical Probe for Elucidating WDR5 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a pivotal role in the regulation of gene expression through its function in various chromatin-modifying complexes.[1] As a core component of the SET1/MLL histone methyltransferase complexes, WDR5 is essential for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[2] Aberrant WDR5 activity has been implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[2] Wdr5-IN-1 has emerged as a potent and selective chemical probe for interrogating the diverse functions of WDR5. This small molecule inhibitor disrupts critical protein-protein interactions involving WDR5, thereby providing a powerful tool to dissect its roles in normal physiology and disease. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a visualization of the key signaling pathways it modulates.
Core Properties of this compound
This compound is a high-affinity ligand for WDR5, demonstrating exceptional potency and selectivity. Its primary mechanism of action involves the inhibition of the MLL1 histone methyltransferase (HMT) activity by disrupting the crucial interaction between WDR5 and MLL1.[3][4] Furthermore, this compound has been shown to diminish the recruitment of the MYC oncoprotein to WDR5-regulated genes.[3][4]
Table 1: Quantitative Data for this compound
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | <0.02 nM | Not Specified | [3][4] |
| MLL1 HMT Inhibition (IC50) | 2.2 nM | Histone Methyltransferase Assay | [3][4] |
| Anti-proliferative Activity (GI50) | |||
| CHP-134 (Neuroblastoma) | 0.26 µM | Cell Proliferation Assay | [3] |
| Ramos (Burkitt's Lymphoma) | 0.35 µM | Cell Proliferation Assay | [3] |
| Raji (Burkitt's Lymphoma) | 0.45 µM | Cell Proliferation Assay | [3] |
| Daudi (Burkitt's Lymphoma) | 0.9 µM | Cell Proliferation Assay | [3] |
| SW620 (Colorectal Carcinoma) | 2.8 µM | Cell Proliferation Assay | [3] |
| SW480 (Colorectal Carcinoma) | 3.2 µM | Cell Proliferation Assay | [3] |
Signaling Pathways Modulated by this compound
WDR5 functions as a critical node in several signaling pathways that regulate gene transcription and cellular proliferation. This compound, by inhibiting WDR5, allows for the precise dissection of these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the function of this compound.
Histone Methyltransferase (HMT) Assay
This protocol is designed to measure the inhibitory effect of this compound on the enzymatic activity of the MLL1 complex.
Materials:
-
Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, Ash2L)
-
Histone H3 substrate (e.g., biotinylated H3 peptide)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT
-
Scintillation cocktail
-
Filter plates (e.g., streptavidin-coated)
Procedure:
-
Prepare a reaction mixture containing the MLL1 core complex and histone H3 substrate in the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 30 minutes at room temperature.
-
Initiate the methylation reaction by adding [³H]SAM.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction by adding an excess of cold, unlabeled SAM.
-
Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated histone H3 peptide.
-
Wash the plate to remove unincorporated [³H]SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Proliferation Assay
This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., CHP-134, Ramos)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the GI50 value.
Co-Immunoprecipitation (Co-IP) Assay
This protocol is designed to demonstrate the disruption of the WDR5-MLL1 or WDR5-MYC interaction by this compound in a cellular context.
Materials:
-
Cells expressing tagged WDR5 and its interaction partner (e.g., FLAG-WDR5 and HA-MYC)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the tag of the bait protein (e.g., anti-FLAG antibody)
-
Protein A/G magnetic beads
-
This compound
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (against both bait and prey proteins)
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the antibody against the bait protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against both the bait and prey proteins to assess the co-immunoprecipitation.
Conclusion
This compound is a highly valuable chemical probe for investigating the multifaceted roles of WDR5 in cellular processes. Its high potency and selectivity, coupled with the detailed experimental protocols provided in this guide, empower researchers to precisely dissect WDR5-dependent signaling pathways and to explore its potential as a therapeutic target in various diseases, particularly in the context of MYC-driven cancers. The continued use of this compound in diverse experimental systems will undoubtedly deepen our understanding of the epigenetic regulation of gene expression and may pave the way for the development of novel therapeutic strategies.
References
Wdr5-IN-1: A Targeted Approach to Disrupting the WDR5-MYC Axis in Oncogenesis
A Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of Wdr5-IN-1, a potent and selective small molecule inhibitor of WD repeat-containing protein 5 (WDR5). It details the inhibitor's mechanism of action, its effects on MYC-driven cancers, and the experimental methodologies used to elucidate its function. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially leverage the therapeutic potential of targeting the WDR5-MYC interaction.
Introduction: The WDR5-MYC Interplay in Cancer
The MYC family of oncoproteins are transcription factors that are deregulated in a majority of human cancers, driving transcriptional programs that promote cell proliferation, metabolic reprogramming, and genomic instability.[1] Due to its intrinsically disordered structure, directly targeting MYC has proven to be a significant challenge.[2][3] A promising alternative strategy is to disrupt the interaction of MYC with its essential cofactors.[4][5]
One such critical cofactor is WDR5, a highly conserved nuclear protein that acts as a scaffold for multiple chromatin-modifying complexes, including the SET1/MLL histone methyltransferase complexes responsible for histone H3 lysine 4 (H3K4) methylation.[6][7][8] WDR5 facilitates the recruitment of MYC to chromatin at a large fraction of its target genes, a process essential for its oncogenic activity.[1][9][10] This interaction occurs through a specific binding pocket on WDR5 known as the WDR5-binding motif (WBM) site, which recognizes the MYC Box IIIb (MBIIIb) region of MYC.[3][11] By anchoring MYC to chromatin, WDR5 is crucial for the transcriptional activation of key oncogenes and the maintenance of the malignant state.[5][6][12] The disruption of this WDR5-MYC nexus represents a tractable therapeutic strategy for a broad range of MYC-driven cancers.[13][14]
Profile of this compound: A Potent WDR5 Inhibitor
This compound is a potent and selective inhibitor of WDR5. It has been characterized through various biochemical and cellular assays to determine its efficacy and mechanism of action.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Source |
|---|---|---|---|
| Binding Affinity (Kd) | <0.02 nM | Biochemical Binding Assay | [15] |
| MLL1 HMT Activity (IC50) | 2.2 nM | Histone Methyltransferase Assay |[15] |
Table 2: Anti-proliferative Activity of this compound in MYC-Driven Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Source |
|---|---|---|---|
| CHP-134 | Neuroblastoma | 0.26 - 3.2 | [15] |
| Ramos | Burkitt's Lymphoma | 0.26 - 3.2 | [15] |
| Raji | Burkitt's Lymphoma | 0.26 - 3.2 | [15] |
| Daudi | Burkitt's Lymphoma | 0.26 - 3.2 | [15] |
| SW620 | Colorectal Cancer | 0.26 - 3.2 | [15] |
| SW480 | Colorectal Cancer | 0.26 - 3.2 |[15] |
Mechanism of Action of this compound
This compound functions by inhibiting the interaction between WDR5 and its binding partners. While many inhibitors target the WDR5-interaction (WIN) site, which is crucial for binding to MLL and other proteins, inhibitors like this compound are designed to disrupt the WBM site, thereby directly interfering with the WDR5-MYC interaction.[16][17] This disruption has several downstream consequences.
-
Displacement of MYC from Chromatin: By blocking the WDR5-MYC interaction, this compound diminishes the recruitment and stabilization of MYC at the promoters of its target genes.[15] This is particularly effective at loci where MYC binding is highly dependent on WDR5.[9][18]
-
Suppression of MYC-Target Gene Expression: The reduced chromatin occupancy of MYC leads to a decrease in the transcription of genes involved in critical cancer-related processes, such as protein synthesis (ribosomal protein genes) and biomass accumulation.[12][13][19]
-
Induction of Apoptosis: In cancer cells, treatment with this compound leads to the activation of tumor suppressor pathways. The inhibitor has been shown to increase the protein levels of p53 and its downstream target p21.[15] This is consistent with the induction of a nucleolar stress response, which ultimately leads to an increase in the sub-G1 cell population, indicative of apoptosis.[15][19]
Figure 1: Mechanism of this compound action. This compound inhibits WDR5, preventing the recruitment of MYC to its target gene promoters on chromatin, thereby blocking oncogenic transcription and cancer cell proliferation.
Key Experimental Protocols
The characterization of this compound and the study of the WDR5-MYC interaction rely on a variety of molecular and cellular biology techniques.
This technique is used to verify the protein-protein interaction between WDR5 and MYC in a cellular context and to demonstrate that an inhibitor can disrupt this interaction.
-
Objective: To detect the in-cell interaction between WDR5 and MYC and assess the disruptive effect of this compound.
-
Methodology:
-
Cells (e.g., HEK293T co-transfected with FLAG-tagged WDR5 and HA-tagged MYC) are lysed to release proteins.[3]
-
The cell lysate is incubated with an antibody specific to one of the proteins (e.g., anti-FLAG antibody to pull down WDR5).[13]
-
The antibody-protein complexes are captured using protein A/G-conjugated beads.
-
After washing to remove non-specific binders, the bound proteins are eluted from the beads.
-
The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the second protein (e.g., anti-HA antibody to detect co-precipitated MYC).[3][13]
-
For inhibitor studies, cells are pre-treated with this compound or a vehicle control before lysis, and the amount of co-precipitated protein is quantified.[3]
-
ChIP assays are performed to determine if WDR5 and MYC co-occupy specific genomic loci and to measure the effect of this compound on MYC's chromatin binding.
-
Objective: To quantify the occupancy of MYC at specific gene promoters and the effect of this compound on this binding.
-
Methodology:
-
Cells are treated with formaldehyde to cross-link proteins to DNA.
-
The chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody specific to the protein of interest (e.g., MYC) is used to immunoprecipitate the protein-DNA complexes.[3]
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is used to measure the amount of specific DNA sequences (e.g., promoters of MYC target genes) that were co-precipitated.[3]
-
A reduction in the amount of promoter DNA recovered from this compound-treated cells compared to control cells indicates that the inhibitor displaces MYC from that specific locus.
-
Figure 2: Workflow for Chromatin Immunoprecipitation (ChIP) to assess MYC chromatin binding.
These assays are fundamental to determining the functional consequences of WDR5 inhibition on cancer cells.
-
Objective: To measure the anti-proliferative and pro-apoptotic effects of this compound.
-
Methodology:
-
Proliferation (GI50): Cancer cell lines are seeded in multi-well plates and treated with a range of concentrations of this compound. After a set period (e.g., 72 hours), cell viability is measured using reagents like CellTiter-Glo® or by direct cell counting. The GI50 (concentration for 50% growth inhibition) is then calculated.
-
Apoptosis (Sub-G1 Analysis): Cells are treated with this compound for a defined period (e.g., 48 hours).[15] Cells are then harvested, fixed, and stained with a DNA-intercalating dye like propidium iodide. The DNA content of the cells is analyzed by flow cytometry. Apoptotic cells, which have fragmented DNA, will appear in the "sub-G1" peak, and the percentage of these cells can be quantified.[15]
-
This proximity-based assay allows for the quantitative measurement of protein interactions in living cells.
-
Objective: To measure the WDR5-Histone H3 interaction in real-time within live cells and validate the activity of WIN-site inhibitors.
-
Methodology:
-
Cells (e.g., U2OS) are co-transfected with plasmids encoding for WDR5 fused to a NanoLuc® luciferase (the donor) and a binding partner (e.g., Histone H3.3) fused to a HaloTag® (the acceptor), which is labeled with a fluorescent ligand.[20]
-
If the proteins interact, the energy from the luciferase is transferred to the fluorescent acceptor, a phenomenon known as Bioluminescence Resonance Energy Transfer (BRET).
-
The ratio of the acceptor emission to the donor emission is measured.
-
The addition of an inhibitor that disrupts the interaction will lead to a decrease in the BRET signal, which can be quantified to determine inhibitor potency (e.g., IC50).[20]
-
Figure 3: Downstream signaling effects of WDR5 inhibition in MYC-driven cancer cells.
Conclusion and Future Directions
This compound represents a powerful chemical probe for studying the WDR5-MYC axis and a promising starting point for the development of novel anti-cancer therapeutics. By selectively disrupting the recruitment of MYC to chromatin, this compound effectively suppresses oncogenic transcription and induces apoptosis in MYC-driven cancer cells. The detailed protocols and mechanistic insights provided in this guide offer a framework for further investigation into this therapeutic strategy. Future work will likely focus on optimizing the pharmacokinetic properties of this compound and related compounds for in vivo efficacy and exploring combination therapies to overcome potential resistance mechanisms. The continued exploration of WDR5 inhibitors holds significant promise for the treatment of a wide array of malignancies dependent on the MYC oncogene.
References
- 1. The MYC–WDR5 Nexus and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 7. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Breaking up MYC-WDR5 to counter cancers | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 13. pnas.org [pnas.org]
- 14. pnas.org [pnas.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
initial studies on Wdr5-IN-1 anti-proliferative effects
An In-depth Technical Guide to the Initial Anti-proliferative Studies of Wdr5-IN-1
Introduction
WD repeat domain 5 (WDR5) is a highly conserved scaffolding protein that plays a crucial role in various nuclear processes, including the regulation of gene expression.[1][2] It is a core component of multiple epigenetic regulatory complexes, most notably the mixed-lineage leukemia (MLL)/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation, an epigenetic mark associated with active gene transcription.[2][3][4] Aberrant WDR5 expression and activity have been implicated in the oncogenesis of numerous human cancers, including leukemias, neuroblastoma, breast cancer, and glioblastoma, making it an attractive therapeutic target.[5][6][7][8]
This compound is a potent and selective small-molecule inhibitor designed to target a specific pocket on the WDR5 protein known as the "WIN" (WDR5-Interaction) site.[3][9] Initial studies have demonstrated its anti-proliferative effects across a range of cancer cell lines, primarily through a mechanism that involves displacing WDR5 from chromatin. This guide provides a detailed overview of these initial findings, summarizing key quantitative data, experimental protocols, and the signaling pathways involved.
Mechanism of Action
This compound is a high-affinity antagonist of the WDR5 WIN site, a well-defined arginine-binding cavity.[3] It competitively blocks the interaction between WDR5 and other proteins that bind to this site, such as the MLL1 histone methyltransferase.[1][9] The primary mechanism of action for this compound and other WIN site inhibitors involves the rapid and comprehensive displacement of WDR5 from chromatin.[3][5] This leads to a significant decrease in the expression of WDR5-bound genes, particularly a subset of ribosomal protein genes (RPGs).[3][5] The resulting inhibition of ribosome biogenesis induces nucleolar stress, which in turn leads to the stabilization and activation of the p53 tumor suppressor protein, ultimately triggering apoptosis and cell cycle arrest.[5][9]
While this compound does inhibit the histone methyltransferase activity of the MLL1 complex, studies suggest that its potent anti-cancer effects are not primarily driven by changes in global histone methylation but rather by this chromatin displacement mechanism that chokes the cell's translational capacity.[3]
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings from initial studies.
Table 1: Binding Affinity and Inhibitory Concentration of this compound
| Parameter | Value | Description | Reference |
| Kd | <0.02 nM | Dissociation constant, indicating binding affinity to WDR5 protein. | [1][9] |
| IC50 | 2.2 nM | Half-maximal inhibitory concentration against MLL1 histone methyltransferase (HMT) activity. | [1][9] |
Table 2: Anti-proliferative Activity (GI50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| CHP-134 | Neuroblastoma | 0.26 - 3.2 | [9] |
| Ramos | Burkitt's Lymphoma | 0.26 - 3.2 | [9] |
| Raji | Burkitt's Lymphoma | 0.26 - 3.2 | [9] |
| Daudi | Burkitt's Lymphoma | 0.26 - 3.2 | [9] |
| SW620 | Colorectal Cancer | 0.26 - 3.2 | [9] |
| SW480 | Colorectal Cancer | 0.26 - 3.2 | [9] |
| MOLM-13 | Acute Myeloid Leukemia | 0.078 | [9] |
| K562 | Chronic Myelogenous Leukemia | 8.0 | [9] |
Experimental Protocols
This section provides generalized methodologies for the key experiments used to characterize the anti-proliferative effects of this compound.
Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Assay)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.
-
Cell Seeding: Plate cancer cells in 96-well opaque-walled microplates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the designated wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 to 120 hours).[7][9]
-
Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium volume. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the GI₅₀ (half-maximal growth inhibition) value.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate, such as p53 and p21.[9]
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 8-48 hours).[9] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-p21, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment and Harvesting: Treat cells with this compound (e.g., 1 µM for 48 hours).[9] Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes related to this compound.
Caption: WDR5 scaffolds the MLL1 complex to promote H3K4 methylation. This compound inhibits this by binding to the WDR5 WIN site.
Caption: Mechanism of Action for this compound via chromatin displacement, leading to p53-mediated apoptosis.
Caption: A typical experimental workflow for determining the GI₅₀ value of this compound using a cell proliferation assay.
Conclusion
Initial studies on this compound establish it as a potent anti-proliferative agent with a distinct mechanism of action. By targeting the WDR5 WIN site, it effectively displaces the protein from chromatin, leading to the suppression of ribosomal protein gene expression, induction of nucleolar stress, and subsequent p53-mediated cell death.[3][5][9] The robust activity observed in various cancer cell lines, particularly those driven by MYC, underscores the therapeutic potential of WIN site inhibition.[1][7] This body of work provides a strong rationale for the continued development of this compound and similar inhibitors as a novel strategy for treating a broad range of malignancies.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pnas.org [pnas.org]
- 8. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Ascendant Role of WDR5 Inhibition in Therapeutic Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The scaffolding protein WD repeat-containing protein 5 (WDR5) has emerged as a compelling therapeutic target, particularly in oncology. Its pivotal role in chromatin modification and gene regulation, primarily through its interactions with the MLL/SET1 histone methyltransferase complexes and the MYC oncoprotein, has spurred the development of a new class of targeted inhibitors. This technical guide provides an in-depth exploration of the therapeutic potential of WDR5 inhibitors, summarizing key preclinical data, detailing essential experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action and Therapeutic Rationale
WDR5 acts as a critical scaffolding protein, primarily by presenting a "WIN" (WDR5-interaction) site that binds to specific arginine-containing motifs in its partner proteins. This interaction is fundamental to the assembly and enzymatic activity of several protein complexes that regulate gene expression.[1][2][3]
The therapeutic rationale for targeting WDR5 stems from two well-established mechanisms:
-
Inhibition of MLL/SET1 Complexes: WDR5 is an essential component of the MLL (Mixed Lineage Leukemia) and SET1 histone methyltransferase (HMT) complexes. These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[4] By inhibiting the interaction between WDR5 and the MLL/SET1 catalytic subunits, WDR5 inhibitors disrupt the complex's integrity and suppress H3K4 methylation, leading to the downregulation of oncogenic gene expression programs. This is particularly relevant in MLL-rearranged leukemias, where the fusion proteins rely on the WDR5-MLL interaction to drive leukemogenesis.[5][6]
-
Disruption of the WDR5-MYC Interaction: More recent studies have unveiled a critical role for WDR5 in tethering the MYC oncoprotein to chromatin at specific gene promoters, particularly those involved in ribosome biogenesis and protein synthesis.[2][7][8] Small molecule inhibitors targeting the WIN site of WDR5 can displace it from chromatin, consequently leading to the eviction of MYC. This disrupts MYC-driven transcription, induces nucleolar stress, and triggers p53-dependent apoptosis in cancer cells.[2][8]
Quantitative Data on Preclinical WDR5 Inhibitors
A growing number of small molecule inhibitors targeting the WIN site of WDR5 have been developed and characterized. The following tables summarize the quantitative data for some of the most cited preclinical compounds.
Table 1: Biochemical and Biophysical Data of Key WDR5 Inhibitors
| Inhibitor | Target Site | Assay Type | Kd | Ki | IC50 (WDR5-MLL1 Interaction) | Reference |
| MM-102 | WIN | Binding Assay | < 1 nM | 2.4 nM | [9][10] | |
| MM-401 | WIN | Binding Assay | < 1 nM | 0.9 nM | [6][11][12] | |
| OICR-9429 | WIN | Binding Assay | 93 ± 28 nM | 64 nM | [5][11] | |
| C6 | WIN | Binding Assay | 0.1 nM | [10] | ||
| C16 | WIN | Binding Assay | Picomolar | Low Nanomolar | [1][13][14] |
Table 2: Cellular Activity of Key WDR5 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| MM-401 | MLL-AF9 | Cell Growth | 10-40 µM | [6][12] |
| OICR-9429 | T24, UM-UC-3 (Bladder Cancer) | Cell Viability (MTT) | 67.74 µM, 70.41 µM | [15] |
| OICR-9429 | DU145, PC-3 (Prostate Cancer) | Cell Viability (MTT) | ~75 µM, ~100 µM | [16] |
| C16 | MV4:11 (AML) | Antiproliferative | Low Nanomolar | [2] |
| OICR-9429 | COLO205 (Colorectal Cancer) | Cell Viability (ATPlite) | 78 nM | [17] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments frequently employed in the preclinical evaluation of WDR5 inhibitors.
Biochemical Assays for WDR5-MLL1 Interaction
These assays are crucial for determining the direct inhibitory effect of compounds on the protein-protein interaction between WDR5 and MLL1.
a) Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the proximity between a donor fluorophore (e.g., on WDR5) and an acceptor fluorophore (e.g., on an MLL1-derived peptide). Inhibition of the interaction leads to a decrease in the FRET signal.
-
Methodology:
-
Recombinant, purified WDR5 protein is labeled with a donor fluorophore (e.g., terbium cryptate).
-
A synthetic peptide derived from the MLL1 WIN motif is labeled with an acceptor fluorophore (e.g., d2).
-
WDR5 and the MLL1 peptide are incubated in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA) in a microplate.
-
Test compounds are added at various concentrations.
-
After an incubation period (e.g., 1-2 hours at room temperature), the plate is read on a TR-FRET compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
The ratio of acceptor to donor emission is calculated, and IC50 values are determined from dose-response curves.[1][14]
-
b) Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled MLL1 peptide. When the peptide is bound to the much larger WDR5 protein, its rotation slows, and the polarization of the emitted light increases. Inhibitors that disrupt this interaction cause a decrease in polarization.
-
Methodology:
-
A fluorescently labeled MLL1 WIN motif peptide is used as the tracer.
-
The tracer is incubated with recombinant WDR5 in an assay buffer (e.g., 100 mM potassium phosphate pH 8.0, 150 mM NaCl, 0.01% Triton X-100).[18]
-
Test compounds are serially diluted and added to the mixture.
-
The plate is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate filters.
-
IC50 values are calculated from the resulting dose-response curves.[19]
-
Cell-Based Assays
These assays are essential for evaluating the effects of WDR5 inhibitors on cellular processes in a more physiologically relevant context.
a) Cell Viability and Proliferation Assays (MTT/MTS)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the WDR5 inhibitor or vehicle control.
-
After a defined incubation period (e.g., 48-72 hours), the MTT or MTS reagent is added to each well.[15][20][21]
-
The plates are incubated for a further 1-4 hours to allow for formazan formation.[20][21]
-
For the MTT assay, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[20]
-
The absorbance is measured at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.[16]
-
b) Chromatin Immunoprecipitation (ChIP)
-
Principle: ChIP is used to determine whether a protein of interest (e.g., WDR5, MYC, or H3K4me3) is associated with specific DNA regions in the cell.
-
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.[22][23]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-WDR5). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified to remove proteins.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.[24]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving WDR5 and a typical experimental workflow for WDR5 inhibitor development.
Caption: WDR5 in the MLL/SET1 complex pathway.
Caption: The WDR5-MYC axis and inhibitor action.
Caption: WDR5 inhibitor discovery workflow.
Future Directions and Clinical Outlook
While the preclinical data for WDR5 inhibitors are highly promising, several challenges remain on the path to clinical translation. These include optimizing drug-like properties such as oral bioavailability and brain penetrance, particularly for treating central nervous system malignancies like glioblastoma.[13][25] Furthermore, identifying predictive biomarkers to select patients most likely to respond to WDR5 inhibition will be crucial for successful clinical development.
To date, no WDR5 inhibitors have entered formal clinical trials, but the robust preclinical efficacy and the advancement of potent, selective compounds suggest that this is a therapeutic strategy with significant potential.[5] The continued exploration of WDR5's diverse roles in cellular processes will undoubtedly uncover new therapeutic opportunities and refine our understanding of how to best leverage WDR5 inhibition for patient benefit.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. tandfonline.com [tandfonline.com]
- 4. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 18. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small molecule WDR5 inhibitors down-regulate lncRNA expression - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00605K [pubs.rsc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. protocols.io [protocols.io]
- 23. rockland.com [rockland.com]
- 24. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]
Methodological & Application
Application Notes and Protocols for Wdr5-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Wdr5-IN-1, a potent and selective inhibitor of WD repeat-containing protein 5 (WDR5), in cell culture experiments. The protocols outlined below are intended to serve as a starting point for investigating the cellular effects of WDR5 inhibition.
Introduction
WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein involved in the assembly and function of multiple protein complexes that regulate gene expression.[1][2][3] Notably, WDR5 is a core component of the mixed-lineage leukemia (MLL)/SET histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active transcription.[1][4][5] WDR5 also plays a critical role in recruiting the MYC oncoprotein to chromatin, thereby promoting the expression of genes involved in cell proliferation and survival.[2][6][7]
This compound is a small molecule inhibitor that targets the WDR5 interaction (WIN) site, a pocket on the WDR5 protein that binds to arginine-containing motifs present in its interaction partners, such as MLL1.[1][3][8] By binding to this site, this compound disrupts the interaction between WDR5 and its partners, leading to the inhibition of their downstream functions.[1][3] This inhibitory activity makes this compound a valuable tool for studying the biological roles of WDR5 and a potential therapeutic agent for cancers driven by aberrant WDR5 activity.[1][2]
Mechanism of Action
This compound functions by competitively binding to the WIN site of WDR5, thereby displacing it from chromatin and disrupting its interaction with key binding partners like MLL1 and MYC.[3][6][9] This leads to several downstream cellular consequences:
-
Inhibition of H3K4 methylation: By disrupting the WDR5-MLL1 interaction, this compound inhibits the histone methyltransferase activity of the MLL complex, leading to a reduction in H3K4 methylation at target gene promoters.[1][4][5]
-
Downregulation of MYC target genes: this compound can diminish the recruitment of the MYC transcription factor to the chromatin of its target genes, resulting in decreased expression of genes that drive cell proliferation.[6][7]
-
Induction of Nucleolar Stress and Apoptosis: The inhibition of WDR5 can lead to a reduction in the transcription of genes encoding ribosomal proteins, which in turn triggers a nucleolar stress response and p53-dependent apoptosis in cancer cells.[3][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant WDR5 inhibitors.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of WDR5 Inhibitors
| Compound | Target | Kd | Ki | IC50 (MLL1 HMT activity) | Reference |
| This compound | WDR5 | <0.02 nM | - | 2.2 nM | [2][6] |
| WDR5-IN-5 | WDR5 | - | <0.02 nM | - | [10] |
| WDR5-0103 | WDR5 | 450 nM | - | - | [2] |
| MM-102 | MLL1-WDR5 interaction | - | - | 2.4 nM | [2] |
| CS-VIP 8 | WDR5 (allosteric) | - | 0.008 µM | - | [2] |
Table 2: Anti-proliferative Activity of WDR5 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 | Reference |
| This compound | CHP-134 | Neuroblastoma | 0.26 - 3.2 µM | [6] |
| This compound | Ramos | Burkitt's lymphoma | 0.26 - 3.2 µM | [6] |
| This compound | Raji | Burkitt's lymphoma | 0.26 - 3.2 µM | [6] |
| This compound | Daudi | Burkitt's lymphoma | 0.26 - 3.2 µM | [6] |
| This compound | SW620 | Colon Cancer | 0.26 - 3.2 µM | [6] |
| This compound | SW480 | Colon Cancer | 0.26 - 3.2 µM | [6] |
| WDR5-IN-5 | MV4:11 | Acute Myeloid Leukemia | 13 nM | [10] |
| WDR5-IN-5 | MOLM-13 | Acute Myeloid Leukemia | 27 nM | [10] |
| WDR5-IN-5 | K562 | Chronic Myeloid Leukemia | 3700 nM | [10] |
| OICR-9429 | Various | Colon Cancer | Varies | [11] |
Signaling Pathway Diagram
Caption: WDR5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines: Select appropriate cancer cell lines based on the research question. Cell lines with known dependence on MLL-fusion proteins or high MYC expression are often sensitive to WDR5 inhibition (e.g., MV4;11, MOLM-13, Ramos, CHP-134).[6][10]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified incubator with 5% CO₂. Maintain cells in the exponential growth phase for all experiments.
2. Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6]
3. Cell Viability/Proliferation Assay
This protocol is designed to determine the effect of this compound on cell growth and to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Materials:
-
96-well cell culture plates
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 2,000-10,000 cells/well).
-
Allow cells to adhere and stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.01 µM to 30 µM.[6][10] Include a DMSO-only control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.
-
Incubate the plate for a specified period, typically 48 to 120 hours.[6][10]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the DMSO control and plot a dose-response curve to determine the GI₅₀ value.
-
4. Western Blot Analysis for Protein Expression
This protocol is used to assess the effect of this compound on the protein levels of key signaling molecules like p53 and p21.
-
Materials:
-
6-well cell culture plates
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a desired concentration (e.g., 0.3 µM to 3 µM) for various time points (e.g., 8, 24, 32, 48 hours).[6] Include a DMSO control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Use β-actin as a loading control.
-
Experimental Workflow Diagram
Caption: General experimental workflow for cell-based assays with this compound.
Conclusion
This compound is a powerful research tool for dissecting the roles of WDR5 in various cellular processes and for exploring its therapeutic potential in cancer. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments using this inhibitor. It is important to optimize the experimental conditions, such as cell density, inhibitor concentration, and incubation time, for each specific cell line and assay.
References
- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wdr5-IN-1 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wdr5-IN-1 is a potent and selective small-molecule inhibitor of WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complex and as a key cofactor for the MYC oncoprotein. By binding to the "WIN" (WDR5-interaction) site, this compound disrupts the interaction between WDR5 and its partners, such as MLL1, leading to the inhibition of histone H3 lysine 4 (H3K4) methylation and the downregulation of MYC target genes.[1][2] This mechanism makes this compound a promising candidate for targeted cancer therapy, particularly in malignancies driven by MLL rearrangements or MYC overexpression.[3][4] These application notes provide a detailed protocol for utilizing this compound in a mouse xenograft model, based on established methodologies for similar WDR5 inhibitors.
Mechanism of Action
WDR5 plays a crucial role in epigenetic regulation and transcriptional activation. It acts as a central scaffold for the MLL/SET complex, which is responsible for H3K4 methylation, a key mark of active transcription. WDR5 is also essential for the recruitment of the MYC transcription factor to the chromatin of its target genes, which are involved in cell proliferation, growth, and metabolism.[2][3] this compound, by inhibiting the WIN site of WDR5, effectively blocks these interactions. This leads to a reduction in H3K4 methylation at specific gene loci and diminished MYC-driven transcription, ultimately resulting in decreased cancer cell proliferation and induction of apoptosis.[1]
Signaling Pathway
The signaling pathway affected by this compound is central to gene regulation and cell growth. A simplified representation of this pathway is illustrated below.
Caption: WDR5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a general framework for using this compound in a mouse xenograft model. These are based on established procedures for similar WDR5 inhibitors and may require optimization for specific cell lines and experimental goals.
Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture: Culture human cancer cells (e.g., MV4-11, a human acute myeloid leukemia cell line) in appropriate media and conditions to logarithmic growth phase.
-
Animal Model: Use immunodeficient mice, such as NOD-scid gamma (NSG) or athymic nude mice (4-6 weeks old).
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in a sterile, serum-free medium or PBS.
-
Inject 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment with this compound:
-
Randomize mice into treatment and control groups when tumors reach a mean volume of 100-200 mm³.
-
Formulation of this compound: A suggested formulation for in vivo use is as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Prepare fresh on the day of use.
-
Dosing and Administration: Based on studies with similar potent WDR5 WIN-site inhibitors, a starting dose of 25-50 mg/kg administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection once or twice daily can be considered.[3] The optimal dose and schedule should be determined empirically.
-
The control group should receive the vehicle solution.
-
-
Efficacy Evaluation:
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Patient-Derived Xenograft (PDX) Model
For a more clinically relevant model, a PDX model can be established.
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.
-
Animal Model: NSG mice are recommended for their high engraftment rates.
-
Tumor Implantation:
-
Cut the tumor tissue into small fragments (2-3 mm³).
-
Implant one fragment subcutaneously into the flank of each anesthetized mouse.
-
-
Tumor Growth and Passaging:
-
Monitor tumor growth as described for the CDX model.
-
When the tumor reaches approximately 1000 mm³, it can be excised and passaged into new cohorts of mice for expansion.
-
-
Treatment and Evaluation:
-
Once a cohort with established tumors is available, follow the treatment and efficacy evaluation steps outlined in the CDX model protocol.
-
Experimental Workflow
The following diagram illustrates the general workflow for a this compound mouse xenograft study.
Caption: General experimental workflow for a this compound mouse xenograft study.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies of potent WDR5 WIN-site inhibitors, which can be used as a reference for expected outcomes with this compound.
Table 1: In Vivo Efficacy of WDR5 WIN-Site Inhibitors in MV4-11 Xenograft Model
| Compound | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Compound 9 | 25 | p.o. | QD | Significant | [3] |
| Compound 9 | 50 | p.o. | QD | Tumor Regression | [3] |
| Compound 10 | 50 | p.o. | QD | Significant | [3] |
| Compound 10 | 100 | p.o. | QD | Significant | [3] |
Note: "Significant" indicates a statistically significant reduction in tumor growth compared to the vehicle control. "Tumor Regression" indicates a reduction in tumor size from the initial measurement.
Table 2: Pharmacokinetic Properties of a Representative WDR5 WIN-Site Inhibitor (Wdr5-IN-5) in Mice
| Parameter | 3 mg/kg i.v. | 10 mg/kg p.o. |
| T½ (h) | - | 1.3 |
| Cmax (ng/mL) | - | - |
| AUC₀-inf (h*ng/mL) | - | 3984 |
| Clearance (mL/min/kg) | 26 | - |
Data for Wdr5-IN-5, a closely related WIN-site inhibitor, is presented as a surrogate for this compound due to the lack of publicly available pharmacokinetic data for the latter.
Conclusion
This compound is a valuable tool for investigating the therapeutic potential of WDR5 inhibition in preclinical cancer models. The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo studies using this compound in mouse xenograft models. It is important to note that while the provided information is based on sound scientific principles and data from closely related compounds, optimization of the experimental conditions, particularly the dosing regimen for this compound, is crucial for achieving robust and reproducible results.
References
Wdr5-IN-1 solubility and preparation for in vivo studies
Application Notes and Protocols for Wdr5-IN-1
Topic: this compound Solubility and Preparation for In Vivo Studies Audience: Researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a highly potent and selective small-molecule inhibitor of WD repeat domain 5 (WDR5).[1][2][3] WDR5 is a critical scaffolding protein that plays a central role in the assembly and function of multiple protein complexes, including the mixed-lineage leukemia (MLL) histone methyltransferases.[3][4][5] It facilitates key protein-protein interactions essential for oncogenic processes, notably the interaction between the transcription factor MYC and WDR5.[3]
This compound specifically targets the WDR5-interaction (WIN) site, a deep arginine-binding cavity on the WDR5 protein.[5][6] By binding to this site with high affinity (Kd <0.02 nM), this compound competitively blocks the interaction between WDR5 and its partner proteins, such as MLL1 and MYC.[1][7] This disruption displaces WDR5 from chromatin, leading to a decrease in the expression of WDR5-target genes, including many involved in ribosome biogenesis.[7] The downstream effects include the inhibition of cancer cell proliferation, induction of apoptosis, and an increase in p53 and p21 protein levels.[1][7] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent for MYC-driven malignancies.[1][5]
This compound Solubility and Formulation Data
Proper solubilization is critical for the successful application of this compound in both in vitro and in vivo experiments. The following tables summarize the known solubility and recommended formulations.
Table 1: Stock Solution Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (187.06 mM) | May require sonication to fully dissolve. Use freshly opened DMSO as it is hygroscopic.[8] |
Table 2: Formulations for In Vivo Studies
| Protocol | Formulation Composition (v/v) | Achievable Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common formulation for rodent studies.[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.86 mM) | SBE-β-CD can improve solubility and stability.[1] |
| 3 | Corn Oil | Formulation with DMSO as a co-solvent is possible. | Specific solubility not defined, requires empirical testing.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mg/mL in DMSO)
Materials:
-
This compound powder
-
Anhydrous/Low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Gentle heating to 37°C can also aid dissolution.[2]
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2][9]
Protocol 2: Preparation of this compound for In Vivo Administration (PEG300/Tween-80 Formulation)
This protocol is designed to prepare a working solution for intraperitoneal (i.p.) or intravenous (i.v.) injection. It is crucial to prepare this formulation fresh on the day of use.[1]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tube
Procedure (for 1 mL final volume):
-
Add 400 µL of PEG300 to a sterile conical tube.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300. Vortex until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture. Vortex thoroughly to ensure it is well-mixed.
-
Slowly add 450 µL of sterile saline to the tube while vortexing to bring the final volume to 1 mL.
-
The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and sonication can be used to redissolve the compound.[1] Use the solution immediately after preparation.
Protocol 3: Preparation of this compound for In Vivo Administration (SBE-β-CD Formulation)
This formulation is an alternative for achieving a clear solution for in vivo studies.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tube
Procedure (for 1 mL final volume):
-
First, prepare a 20% (w/v) SBE-β-CD solution by dissolving 200 mg of SBE-β-CD in 1 mL of sterile saline.
-
To prepare the final dosing solution, add 900 µL of the 20% SBE-β-CD solution to a sterile conical tube.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the SBE-β-CD solution.
-
Vortex thoroughly until a clear solution is obtained. The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
Use the solution immediately after preparation.
Visualized Pathways and Workflows
Caption: Mechanism of action for this compound.
Caption: General workflow for in vivo studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
Application Note and Protocol: Measuring Cell Viability in Response to Wdr5-IN-1 using the CellTiter-Glo® Luminescent Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
WD repeat domain 5 (WDR5) is a highly conserved nuclear protein that serves as a critical scaffolding component for multiple protein complexes, including the Mixed Lineage Leukemia (MLL) and SET1 histone methyltransferases.[1][2][3] These complexes are essential for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[4] WDR5 plays a crucial role in recruiting these complexes to chromatin and also facilitates the oncogenic activity of proteins like c-MYC.[5][6][7] Due to its significant role in gene regulation and its overexpression in various cancers, including leukemia, neuroblastoma, and breast cancer, WDR5 has emerged as a promising therapeutic target.[4][6][8][9]
Wdr5-IN-1 is a potent and selective small-molecule inhibitor that targets the WDR5 interaction (WIN) site.[10][11] By binding to this site with high affinity (Kd <0.02 nM), this compound disrupts the interaction between WDR5 and its binding partners like MLL, thereby inhibiting the histone methyltransferase activity of the complex (IC50 = 2.2 nM).[10][11] This disruption leads to anti-proliferative effects in cancer cells driven by oncogenes such as MYC.[10][11]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture.[12][13] The assay quantifies ATP, an indicator of metabolically active cells.[12][13][14] The "add-mix-measure" format involves adding a single reagent to the cells, which causes lysis and generates a luminescent signal produced by a proprietary, thermostable luciferase.[12][15] The amount of luminescence is directly proportional to the amount of ATP present, which, in turn, is directly proportional to the number of viable cells.[12][16] This application note provides a detailed protocol for using the CellTiter-Glo® assay to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Signaling Pathway and Mechanism of Action
WDR5 is a central component of epigenetic regulatory complexes. It binds to the WIN motif of MLL proteins, which is crucial for the assembly and enzymatic activity of the MLL/SET1 complexes that trimethylate H3K4, leading to transcriptional activation. WDR5 also interacts with the transcription factor c-MYC, recruiting it to target gene promoters and promoting cell proliferation. This compound acts by competitively binding to the WIN site on WDR5, displacing MLL and disrupting the assembly of the active methyltransferase complex. This leads to a reduction in H3K4 trimethylation at target gene promoters, decreased expression of oncogenic genes, and subsequent inhibition of cell growth.
Experimental Workflow
The overall experimental procedure involves seeding cells, treating them with a dilution series of this compound, incubating for a defined period to allow for the compound's effect on cell viability, and then quantifying the remaining viable cells using the CellTiter-Glo® assay.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MV4;11 - MLL-rearranged leukemia, CHP-134 - neuroblastoma, Ramos - Burkitt's lymphoma).[6][11]
-
This compound: (e.g., MedChemExpress, Cat. No. HY-136279). Prepare a stock solution (e.g., 10 mM in DMSO).
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., RPMI-1640 or DMEM), supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Opaque-walled multiwell plates: 96-well or 384-well, white, flat-bottomed plates suitable for luminescence readings.[17]
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit: (Promega, Cat. No. G7570, G7571, G7572, or G7573).
-
Reagents for Cell Culture: Trypsin-EDTA, PBS, DMSO (vehicle control).
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Luminometer or multi-mode plate reader capable of reading glow luminescence.
-
Orbital shaker.
-
Multichannel pipette.
-
Sterile cell culture hoods.
-
Experimental Protocols
1. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles.
-
CellTiter-Glo® Reagent:
-
Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.[15][18]
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.[15][18]
-
Transfer the entire volume of buffer into the amber bottle containing the substrate to reconstitute.[15][18]
-
Mix by gentle inversion or swirling until the substrate is completely dissolved.[18] The reconstituted reagent can be stored according to the manufacturer's instructions.
-
2. Cell Seeding
-
Culture cells under standard conditions until they are in the logarithmic growth phase.
-
Harvest the cells and perform a cell count to determine cell concentration and viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density in pre-warmed culture medium. The optimal seeding density should be determined empirically to ensure cells remain in logarithmic growth throughout the experiment (e.g., 1,000–5,000 cells per well for a 96-well plate).[17]
-
Dispense the cell suspension into the wells of a white, opaque-walled plate (e.g., 100 µL per well for a 96-well plate).[17]
-
Include wells for "no-cell" background controls (medium only) and "vehicle" controls (cells treated with DMSO).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[17]
3. Treatment with this compound
-
On the day of treatment, prepare serial dilutions of this compound in culture medium from your stock solution. A typical concentration range might be from 0.01 µM to 10 µM.[11]
-
Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).[17]
-
Carefully remove the medium from the wells (for adherent cells) or add the compound dilutions directly to the wells (for suspension cells).
-
Add the prepared this compound dilutions to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[17]
4. CellTiter-Glo® Assay Procedure
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15][18][19] This step is critical to minimize temperature gradients across the plate.[18]
-
Add a volume of reconstituted CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).[15]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[15][18]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][18]
-
Measure the luminescence of each well using a luminometer or plate reader.
5. Data Analysis
-
Subtract the average luminescence value from the "no-cell" background wells from all other measurements.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the average luminescence of the vehicle control wells (% Viability).
-
% Viability = (Luminescence_sample / Luminescence_vehicle) * 100
-
-
Plot the % Viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) value.
Data Presentation
The anti-proliferative activity of this compound can be summarized in a table showing GI50 values across different cell lines.
| Cell Line | Cancer Type | GI50 (µM)[11] | Notes |
| CHP-134 | Neuroblastoma | 0.26 | MYC-driven cancer cell line. |
| Ramos | Burkitt's Lymphoma | 0.51 | MYC-driven cancer cell line. |
| Raji | Burkitt's Lymphoma | 1.8 | MYC-driven cancer cell line. |
| Daudi | Burkitt's Lymphoma | 3.2 | MYC-driven cancer cell line. |
| SW620 | Colorectal Adenocarcinoma | 2.5 | MYC-driven cancer cell line. |
| SW480 | Colorectal Adenocarcinoma | 2.9 | MYC-driven cancer cell line. |
Troubleshooting
-
High Variability between Replicates:
-
Low Luminescent Signal:
-
Cause: Low cell number, poor cell health, or inactive reagent.
-
Solution: Optimize seeding density. Ensure the CellTiter-Glo® reagent was prepared and stored correctly. Check the expiration date.
-
-
Signal Instability:
-
Cause: The "glow-type" signal is stable for several hours, but signal decay can vary by cell type and medium.[14]
-
Solution: Read all plates at a consistent time point after reagent addition. If processing multiple plates, ensure the timing is consistent for each plate.
-
Conclusion
This protocol details a reliable method for assessing the anti-proliferative effects of the WDR5 inhibitor, this compound, using the CellTiter-Glo® Luminescent Cell Viability Assay. The combination of a specific epigenetic inhibitor and a highly sensitive viability assay provides a powerful tool for cancer research and drug development. This approach allows for the quantitative determination of dose-dependent cytotoxicity and is suitable for high-throughput screening of WDR5 inhibitors against various cancer cell lines.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 - Wikipedia [en.wikipedia.org]
- 4. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. news-medical.net [news-medical.net]
- 14. promega.com [promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 18. OUH - Protocols [ous-research.no]
- 19. promega.com [promega.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with Wdr5-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment.[1][2][3] The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation.[1][2][3] This application note provides a detailed protocol for performing a CETSA to evaluate the target engagement of Wdr5-IN-1, a potent and selective inhibitor of WD repeat-containing protein 5 (WDR5).[4]
WDR5 is a core scaffolding component of multiple protein complexes, including the SET1/MLL histone methyltransferase complexes, which are crucial for histone H3 lysine 4 (H3K4) methylation and transcriptional regulation.[5][6][7] WDR5 also plays a critical role in recruiting the MYC oncoprotein to chromatin.[8][9] Due to its involvement in these key cellular processes, WDR5 has emerged as a promising therapeutic target in various cancers.[5][10] this compound is a potent inhibitor of WDR5 with a reported Kd of <0.02 nM and an IC50 of 2.2 nM for MLL1 histone methyltransferase (HMT) activity.[4] Verifying the direct binding of this compound to WDR5 in cells is a critical step in its pharmacological characterization.
These application notes will guide users through the experimental workflow, data analysis, and interpretation of CETSA results for this compound.
WDR5 Signaling Pathway
WDR5 is a central component of the SET1/MLL histone methyltransferase complexes. These complexes, which include the core subunits WDR5, RBBP5, ASH2L, and DPY30 (collectively known as the WRAD subcomplex), are responsible for mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4me1/2/3).[6][7][11][12] This histone mark is generally associated with active gene transcription. WDR5 acts as a scaffold, facilitating the assembly and enzymatic activity of the complex.[6][11] Additionally, WDR5 interacts with the MYC oncoprotein, recruiting it to target gene promoters and thereby promoting tumorigenesis.[8][9] this compound inhibits the function of WDR5, leading to reduced H3K4 methylation and decreased MYC activity at target genes.[4]
Caption: WDR5 signaling pathway and mechanism of action of this compound.
Cellular Thermal Shift Assay (CETSA) Experimental Workflow
The CETSA protocol involves several key steps: treating cells with the compound of interest, subjecting the cells to a heat challenge across a range of temperatures, lysing the cells, separating the soluble protein fraction from the precipitated proteins, and finally detecting the amount of soluble target protein.[1][13][14]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
This protocol is adapted from established CETSA procedures and a specific protocol for another WDR5 inhibitor.[8][15]
Part 1: Determination of the WDR5 Melting Curve (Tm)
Objective: To determine the optimal temperature for the isothermal dose-response experiment by identifying the temperature at which WDR5 starts to denature.
Materials:
-
Cell line expressing WDR5 (e.g., MV4;11, K562, or HEK299T)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
96-well PCR plates
-
Thermal cycler
-
Microplate centrifuge
-
Reagents for cell lysis (e.g., liquid nitrogen, lysis buffer)
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary and secondary antibodies, ECL substrate, and imaging system)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
Procedure:
-
Cell Culture: Culture cells to approximately 80-90% confluency. For suspension cells, ensure they are in the logarithmic growth phase.
-
Cell Harvesting and Preparation:
-
Harvest approximately 3-5 x 107 cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of 3 x 107 cells/mL.
-
Aliquot 100 µL of the cell suspension into each well of a 96-well PCR plate.
-
-
Heat Challenge:
-
Place the PCR plate in a thermal cycler.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 64°C with 2°C increments). Include a control sample at 37°C (no heat shock).
-
After the heat challenge, cool the plate to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the plate at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant (soluble protein fraction) and transfer to a new 96-well plate.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against WDR5 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of each heated sample to the intensity of the 37°C control.
-
Plot the normalized intensity versus temperature to generate the melting curve for WDR5. The Tm is the temperature at which 50% of the protein has precipitated.
-
Part 2: Isothermal Dose-Response Fingerprinting (ITDRFCETSA)
Objective: To determine the in-cell target engagement and EC50 of this compound.[18]
Procedure:
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Part 1.
-
Resuspend the cells in the appropriate cell culture medium.
-
Prepare a serial dilution of this compound (e.g., from 0.1 nM to 50 µM) and a DMSO vehicle control.
-
Treat the cells with the different concentrations of this compound or DMSO for 1-4 hours at 37°C.
-
-
Heat Challenge:
-
Following incubation, subject the cells to a heat challenge at a single, fixed temperature determined from the melting curve experiment (e.g., 52°C for WDR5).[8]
-
Heat the samples for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis, Separation, and Detection:
-
Follow the same procedures for cell lysis, separation of the soluble fraction, and Western blotting as described in Part 1.
-
-
Data Analysis:
-
Quantify the band intensities for each concentration of this compound.
-
Normalize the band intensities to the DMSO control.
-
Plot the normalized intensity versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation
The quantitative data from the CETSA experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Melting Temperature (Tm) of WDR5 with and without this compound
| Treatment | Tm (°C) | ΔTm (°C) |
| DMSO (Vehicle) | 52.0 | - |
| This compound (10 µM) | 56.5 | +4.5 |
Note: This table presents hypothetical data for illustrative purposes. The actual Tm and ΔTm should be determined experimentally.
Table 2: Potency of this compound and Comparison with Other WDR5 Inhibitors
| Compound | In Vitro Kd (nM) | In Vitro MLL1 HMT IC50 (nM) | Cellular CETSA EC50 (µM) |
| This compound | <0.02[4] | 2.2[4] | To be determined |
| WDR5 Inhibitor C3 | Not Reported | Not Reported | ~1-2 (estimated)[5] |
| WDR5 Inhibitor C6 | Not Reported | Not Reported | ~1-2 (estimated)[5] |
Note: It has been observed for other WDR5 inhibitors that the cellular CETSA EC50 values can be 600- to 2000-fold higher than their in vitro Kd values, likely due to factors such as cell permeability and engagement with the protein in its native complex.[5]
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the target engagement of small molecule inhibitors like this compound in a physiologically relevant context. By following the detailed protocols provided in this application note, researchers can generate robust data on the interaction between this compound and its target protein WDR5 inside the cell. This information is critical for establishing a clear mechanism of action and for guiding further drug development efforts. The significant difference often observed between in vitro affinity and in-cell target engagement for WDR5 inhibitors underscores the importance of cellular assays like CETSA in the drug discovery pipeline.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. CETSA [cetsa.org]
- 3. Frontiers | Current Advances in CETSA [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Reactome | Formation of WDR5-containing histone-modifying complexes [reactome.org]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. WDR5 (D9E1I) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 17. WDR5 Polyclonal Antibody (PA5-41981) [thermofisher.com]
- 18. news-medical.net [news-medical.net]
Application Notes and Protocols for Wdr5-IN-1 in MLL1 HMT Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Wdr5-IN-1, a potent inhibitor of the WDR5-MLL1 interaction, in in vitro assays designed to measure the histone methyltransferase (HMT) activity of the MLL1 complex.
This compound is a high-affinity small molecule that disrupts the crucial interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). This interaction is essential for the proper assembly and enzymatic activity of the MLL1 core complex, which catalyzes the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[1][2][3] The inhibition of MLL1 HMT activity by disrupting the WDR5-MLL1 interaction has emerged as a promising therapeutic strategy for certain cancers, particularly acute leukemias with MLL1 gene rearrangements.[4][5][6][7]
This compound demonstrates potent inhibition of MLL1 HMT activity with a reported IC50 value of 2.2 nM. This makes it a valuable tool for studying the biological functions of the MLL1 complex and for the development of novel anticancer therapeutics.
Quantitative Data
The inhibitory activity of this compound and other representative WDR5-MLL1 interaction inhibitors on MLL1 HMT activity is summarized in the table below. This data is compiled from various in vitro assays and provides a comparative overview of their potencies.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | MLL1 HMT Activity | In Vitro HMT Assay | 2.2 nM | (Data from commercial supplier) |
| MM-401 | MLL1 HMT Activity | In Vitro HMT Assay | 0.32 µM | [5] |
| DDO-2117 | MLL1 HMT Activity | In Vitro HMT Assay | 0.19 µM | [6] |
| OICR-9429 | WDR5-MLL Peptide Interaction | Peptide Displacement Assay | - | (Used as a tool compound)[8] |
Signaling Pathway and Mechanism of Inhibition
The MLL1 core complex is a multi-protein assembly responsible for mono-, di-, and tri-methylation of H3K4. The catalytic activity of the MLL1 SET domain is significantly enhanced by its association with core components WDR5, RbBP5, and Ash2L (often referred to as the WRA subcomplex). WDR5 acts as a crucial scaffold, binding directly to a conserved "Win" motif on MLL1 and presenting the histone H3 tail for methylation. This compound functions by competitively binding to the MLL1-binding pocket on WDR5, thereby preventing the assembly of a functional MLL1 core complex and inhibiting its methyltransferase activity.
Caption: Mechanism of MLL1 inhibition by this compound.
Experimental Protocols
The following protocols are representative methodologies for assessing the in vitro HMT activity of the MLL1 complex and the inhibitory potential of this compound. These are based on established and published methods for similar inhibitors.[4][5][9][10][11]
Reconstitution of the MLL1 Core Complex
Objective: To assemble the active MLL1 core complex from purified recombinant proteins.
Materials:
-
Recombinant human MLL1 (e.g., residues 3745-3969 containing the SET domain and Win motif) with a purification tag (e.g., His-tag).
-
Recombinant human WDR5 (e.g., residues 22-334) with a purification tag.
-
Recombinant human RbBP5 (full-length) with a purification tag.
-
Recombinant human Ash2L (e.g., residues 2-534) with a purification tag.
-
Complex Assembly Buffer: 20 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM TCEP, 10% glycerol, 1 µM ZnCl2.
Protocol:
-
Express and purify the individual components of the MLL1 core complex using standard molecular biology techniques.
-
Combine equimolar amounts of MLL1, WDR5, RbBP5, and Ash2L in a microcentrifuge tube.
-
Incubate the protein mixture on ice or at 4°C for 30-60 minutes to allow for complex formation.
-
(Optional) Confirm complex formation using size-exclusion chromatography or co-immunoprecipitation.
-
The reconstituted complex is now ready for use in HMT assays.
In Vitro Radioactive HMT Assay (Filter Paper Method)
Objective: To quantify the methyltransferase activity of the MLL1 complex by measuring the incorporation of a radioactive methyl group onto a histone substrate.
Materials:
-
Reconstituted MLL1 core complex.
-
This compound (or other inhibitors) dissolved in DMSO.
-
Histone substrate: Core histones (from chicken or calf thymus) or a specific histone H3 peptide (e.g., H3 1-21).
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
HMT Reaction Buffer: 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.[12]
-
Whatman P81 phosphocellulose filter paper.
-
Wash Buffer: 10% Trichloroacetic acid (TCA) or sodium bicarbonate buffer.
-
Scintillation fluid.
-
Scintillation counter.
Protocol Workflow:
Caption: Workflow for a radioactive HMT filter-binding assay.
Detailed Steps:
-
Prepare a master mix of the HMT Reaction Buffer.
-
Set up the reactions in a 96-well plate or microcentrifuge tubes on ice. For each reaction, add:
-
HMT Reaction Buffer.
-
Reconstituted MLL1 complex (e.g., final concentration of 150 nM - 1 µM).[12]
-
This compound at various concentrations (e.g., a 10-point serial dilution) or DMSO as a vehicle control.
-
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding the histone substrate (e.g., 5 µM histone H3 peptide or 0.05 mg/mL core histones) and [³H]-SAM (e.g., 1 µM).[12]
-
The final reaction volume is typically 20-25 µL.
-
Incubate the reactions at 30°C for 60 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture (e.g., 10 µL) onto the P81 filter paper.
-
Wash the filter paper three times with the wash buffer for 5 minutes each to remove unincorporated [³H]-SAM.
-
Dry the filter paper completely.
-
Place the dried filter paper discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
SDS-PAGE and Fluorography for Substrate Specificity
Objective: To visualize the methylation of specific histone proteins.
Materials:
-
Completed HMT reaction samples.
-
4x SDS-PAGE loading buffer.
-
SDS-PAGE gels (e.g., 15%).
-
Coomassie Brilliant Blue stain.
-
Fluorographic enhancer solution (e.g., Amplify™).
-
X-ray film or a phosphorimager.
Protocol:
-
Stop the HMT reactions by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize the total protein loading.
-
Destain the gel and then treat it with a fluorographic enhancer solution according to the manufacturer's instructions.
-
Dry the gel.
-
Expose the dried gel to X-ray film at -80°C or analyze using a phosphorimager to detect the radioactive signal from the methylated histones.
This method allows for the qualitative assessment of which histone substrates are being methylated by the MLL1 complex and how this is affected by this compound.
References
- 1. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia [scholarworks.indianapolis.iu.edu]
- 4. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-affinity small molecular blockers of mixed lineage leukemia 1 (MLL1)-WDR5 interaction inhibit MLL1 complex H3K4 methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 9. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automethylation Activities within the Mixed Lineage Leukemia-1 (MLL1) Core Complex Reveal Evidence Supporting a “Two-active Site” Model for Multiple Histone H3 Lysine 4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Somatic cancer mutations in the MLL1 histone methyltransferase modulate its enzymatic activity and dependence on the WDR5/RBBP5/ASH2L complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Wdr5-IN-1 in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wdr5-IN-1 is a potent and selective small molecule inhibitor of WD repeat-containing protein 5 (WDR5).[1][2] WDR5 is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, including histone methyltransferase complexes. In the context of neuroblastoma, WDR5 plays a crucial role in the transcriptional activity of the N-Myc oncoprotein, which is a key driver of tumorigenesis in a significant subset of these cancers.[3][4][5] Elevated levels of WDR5 in neuroblastoma specimens have been identified as an independent predictor of poor overall survival, highlighting it as a promising therapeutic target.[3]
These application notes provide a comprehensive overview of the use of this compound in neuroblastoma cell lines, including its mechanism of action, protocols for key experiments, and quantitative data on its anti-proliferative effects.
Mechanism of Action
This compound exerts its anti-tumor effects in neuroblastoma through the disruption of the WDR5-N-Myc interaction.[1][3] This interaction is essential for the recruitment of N-Myc to the promoters of its target genes, many of which are involved in cell proliferation and survival.[4][6] By inhibiting WDR5, this compound prevents the formation of a functional N-Myc transcriptional complex, leading to the downregulation of N-Myc target genes.[3]
One of the key downstream effects of WDR5 inhibition is the activation of the p53 tumor suppressor pathway. WDR5, in complex with N-Myc, promotes the transcription of MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[3][5] Inhibition of WDR5 leads to decreased MDM2 expression, resulting in the stabilization and accumulation of p53.[2] Activated p53 then transcriptionally upregulates its target genes, such as the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis.[2]
Quantitative Data
This compound has demonstrated potent anti-proliferative activity against neuroblastoma cell lines. The following table summarizes the available quantitative data for this compound. This table is intended to be a starting point for researchers, and we encourage the addition of data from experiments with other neuroblastoma cell lines.
| Cell Line | MYCN Status | Parameter | Value (µM) | Reference |
| CHP-134 | Amplified | GI50 | 0.26 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on neuroblastoma cell lines. These protocols are based on established methodologies and can be adapted to specific laboratory conditions.
Cell Proliferation Assay (CCK-8)
This protocol is for determining the effect of this compound on the proliferation of neuroblastoma cells using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Neuroblastoma cell lines (e.g., CHP-134, SK-N-AS, LAN5, IMR32)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells into 96-well plates at a density of 1.2 x 104 to 2 x 104 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in neuroblastoma cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Neuroblastoma cells
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed neuroblastoma cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 72 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for the detection of changes in protein expression (e.g., p53, p21) in neuroblastoma cells following treatment with this compound.
Materials:
-
Neuroblastoma cells
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed neuroblastoma cells in 6-well plates and treat with this compound or DMSO for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a valuable research tool for investigating the role of the WDR5-N-Myc axis in neuroblastoma. Its ability to disrupt this key oncogenic interaction, leading to p53-mediated apoptosis, makes it a promising candidate for further preclinical and clinical investigation. The protocols and data provided in these application notes offer a foundation for researchers to explore the therapeutic potential of WDR5 inhibition in neuroblastoma.
References
- 1. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p53 Integrates Temporal WDR5 Inputs during Neuroectoderm and Mesoderm Differentiation of Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | WDR5 抑制剂 | MCE [medchemexpress.cn]
Troubleshooting & Optimization
troubleshooting Wdr5-IN-1 insolubility issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered with the WDR5 inhibitor, Wdr5-IN-1, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of WD repeat domain 5 (WDR5).[1][2] WDR5 is a critical scaffolding protein involved in the assembly of multiple protein complexes that regulate gene expression, including the MLL/SET histone methyltransferases and the MYC transcription factor complex.[3][4][5][6] this compound binds to the "WIN site" of WDR5, a pocket that normally interacts with arginine-containing motifs in its binding partners like MLL1.[3][4] This binding competitively blocks the interaction between WDR5 and MLL, thereby inhibiting the histone methyltransferase activity of the complex.[2] The primary mechanism of action is the rapid displacement of WDR5 from chromatin, which leads to a decrease in the expression of WDR5 target genes, causing translational stress, p53 induction, and ultimately, apoptosis in cancer cells.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Following these guidelines is crucial to prevent degradation and ensure the compound's activity.
Q3: In what solvent is this compound typically supplied?
A3: this compound is often supplied as a pre-dissolved solution, commonly at a concentration of 10 mM in dimethyl sulfoxide (DMSO).[1][7] It is also available as a solid powder.[1]
This compound Properties and Potency
The following table summarizes the key biochemical and cellular potency values for this compound and a related analog, WDR5-IN-4.
| Compound | Binding Affinity (Kd) | HMT Activity (IC50) | Cellular Anti-proliferative Activity (GI50) | Cell Lines |
| This compound | <0.02 nM[1] | 2.2 nM (for MLL1)[1] | 0.26 - 3.2 µM[1] | CHP-134 (neuroblastoma), Ramos, Raji, Daudi (Burkitt's lymphoma), SW620, SW480 (colorectal)[1] |
| WDR5-IN-4 (C6) | 0.1 nM[7] | Not specified | 3.20 µM (MV4:11), 25.4 µM (K562)[7] | MV4:11 (MLL-rearranged leukemia), K562 (chronic myelogenous leukemia)[7] |
Solubility Specifications
Properly dissolving small molecule inhibitors is critical for accurate and reproducible experimental results. The table below outlines the solubility of this compound and related compounds in common solvent systems. Note that many potent inhibitors can be hydrophobic and may require specific solvent mixtures, especially for in vivo studies.[8]
| Compound | Solvent System | Max Solubility | Notes |
| WDR5-0103 | DMSO | ≥12.5 mg/mL[9] | - |
| WDR5-0103 | Ethanol | ≥11.18 mg/mL[9] | - |
| WDR5-IN-4 TFA | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.08 mM)[7] | Clear solution. Recommended for in vivo use.[7] |
| WDR5-IN-5 | Kinetic Aqueous Buffer (pH 7.4, 1% DMSO) | 60 µM[10][11] | - |
| WDR5-IN-5 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.68 mM)[10] | Clear solution; may require sonication.[10] |
Troubleshooting Guide for this compound Insolubility
Q: My this compound precipitated when I thawed my stock solution. What should I do?
A: Precipitation upon thawing is a common issue with compounds stored in DMSO at low temperatures.
-
Cause: The inhibitor has a lower solubility at cold temperatures and may have crystallized out of the solvent.
-
Solution:
-
Gentle Warming: Warm the vial in a water bath set to 37°C for 5-10 minutes.
-
Vortexing: Vortex the solution thoroughly to ensure it is fully redissolved.
-
Sonication: If precipitation persists, sonicate the vial for a few minutes to aid dissolution.[1][7][10]
-
Visual Inspection: Before use, always visually inspect the solution to ensure no visible crystals remain.
-
Q: I observed precipitation after diluting my this compound DMSO stock into my aqueous cell culture medium or assay buffer. How can I prevent this?
A: This is a frequent problem caused by the poor aqueous solubility of many small molecule inhibitors. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can "crash out" of solution.
-
Cause: this compound is hydrophobic and has limited solubility in aqueous solutions. The final concentration of DMSO in your assay may be too low to keep the inhibitor dissolved.
-
Solutions:
-
Minimize Final DMSO Concentration: While DMSO is necessary, aim to keep its final concentration in your assay below 0.5% (v/v) to minimize solvent effects on cells or enzymes. However, ensure this concentration is sufficient to maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions in your assay buffer or medium. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Proper Mixing Technique: When adding the inhibitor to your aqueous buffer, vortex or pipette mix the solution continuously to promote rapid and uniform dispersion. Avoid adding the inhibitor stock as a single droplet to an undisturbed volume of buffer.
-
Pre-warm Aqueous Buffer: Warming your cell culture medium or assay buffer to 37°C before adding the inhibitor can sometimes improve solubility.
-
Check Final Inhibitor Concentration: Ensure your desired final concentration does not exceed the known aqueous solubility limit of this compound. For a related compound, WDR5-IN-5, the kinetic aqueous solubility is 60 µM.[10] Exceeding this limit will likely result in precipitation.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution from Solid
-
Weighing: Carefully weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for several minutes. If necessary, warm the tube to 37°C or use a bath sonicator to ensure the compound is completely dissolved.[7][10]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution. If any precipitate is visible, follow the steps outlined in the troubleshooting guide (warm, vortex, sonicate).[1][10]
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pure DMSO or in the final aqueous assay buffer. This step helps to lower the DMSO concentration more gradually.
-
Final Dilution: Add the this compound stock or intermediate dilution to the final assay buffer/medium that has been pre-warmed to the experimental temperature (e.g., 37°C).
-
Immediate Mixing: Ensure the buffer is being mixed (e.g., by vortexing at a low speed or continuous pipetting) as the inhibitor is added to prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Control: Prepare a vehicle control using the same final concentration of DMSO as in your experimental samples.
Visualized Workflows and Pathways
To further assist in understanding the experimental context and troubleshooting logic, the following diagrams have been generated.
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Logical relationship between causes and solutions for insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Wdr5-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wdr5-IN-1 and encountering resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the WD repeat domain 5 (WDR5) protein. It specifically targets the WDR5-interaction (WIN) site, a pocket on the WDR5 protein that is crucial for its interaction with other proteins, such as members of the MLL/SET histone methyltransferase complexes. By binding to the WIN site, this compound displaces WDR5 from chromatin, particularly at ribosomal protein genes (RPGs). This leads to the suppression of RPG transcription, which in turn induces nucleolar stress and activates p53-dependent apoptosis in cancer cells.[1]
Q2: What are the known mechanisms of resistance to this compound?
A2: The primary documented mechanism of acquired resistance to WDR5 inhibitors like this compound is a point mutation in the WDR5 gene, specifically the P173L mutation.[2][3] This mutation is thought to alter the conformation of the WIN site, thereby preventing the inhibitor from binding effectively. Other potential, though less specifically documented for this compound, mechanisms could include the activation of bypass signaling pathways that compensate for the inhibition of the WDR5 pathway, or increased drug efflux through ATP-binding cassette (ABC) transporters.[[“]][5][6]
Q3: How can I determine if my cancer cells have developed resistance to this compound?
A3: Resistance can be identified by a significant increase in the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value of this compound in your treated cells compared to the parental, sensitive cell line. This is typically determined using a cell viability or proliferation assay. A fold-change in IC50 of greater than 3 is generally considered indicative of resistance.
Q4: What are some potential strategies to overcome resistance to this compound?
A4: Several strategies can be explored:
-
Combination Therapy: Combining this compound with other anti-cancer agents can be effective. Synergistic effects have been observed with:
-
Venetoclax (a BCL-2 inhibitor): This combination has shown promise in suppressing leukemia progression.
-
HDM2 inhibitors: In SMARCB1-deficient cancers, combining a WDR5 inhibitor with an HDM2 antagonist can synergistically induce p53 and block cell proliferation.[3]
-
CK2 inhibitors: Indirectly targeting WDR5 by inhibiting casein kinase 2 (CK2) has shown synergistic efficacy in T-cell acute lymphoblastic leukemia (T-ALL).
-
-
Targeting Bypass Pathways: If resistance is mediated by the activation of a specific bypass pathway, inhibitors of key components of that pathway could be used in combination with this compound.
-
Development of Second-Generation Inhibitors: Designing new WDR5 inhibitors that can effectively bind to the mutated WDR5 protein (e.g., P173L) is a potential long-term strategy.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or reduced cytotoxic effect of this compound on cancer cells. | 1. Cell line is inherently resistant. 2. Suboptimal concentration of this compound. 3. Incorrect incubation time. 4. Degradation of this compound. | 1. Confirm WDR5 expression and dependence in your cell line. Not all cancer cells are sensitive to WDR5 inhibition.2. Perform a dose-response curve to determine the optimal IC50/GI50 concentration. Concentrations typically range from 0.01 to 10 µM.[7]3. Optimize the incubation time. Effects on cell viability are often observed after 48-72 hours of continuous exposure.4. Ensure proper storage and handling of this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Development of resistance after initial sensitivity. | 1. Acquisition of WDR5 mutations (e.g., P173L). 2. Activation of bypass signaling pathways. 3. Increased drug efflux. | 1. Sequence the WDR5 gene in the resistant cells to check for mutations in the WIN site.2. Perform phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways in resistant cells.3. Use inhibitors of ABC transporters (e.g., verapamil for P-gp) to see if sensitivity to this compound is restored. |
| Inconsistent results in downstream assays (e.g., Western blot for p53). | 1. Suboptimal timing of sample collection. 2. Technical issues with the assay. | 1. Perform a time-course experiment. Induction of p53 protein levels can be observed as early as 8 hours and continues to increase up to 32 hours post-treatment.[7]2. Follow optimized protocols for your specific assays. Refer to the detailed experimental protocols section below. |
| Difficulty in confirming WDR5 displacement from chromatin. | 1. Inefficient chromatin immunoprecipitation (ChIP). 2. Incorrect timing of the experiment. | 1. Optimize your ChIP protocol. Ensure proper cross-linking, sonication, and antibody selection.2. WDR5 displacement can be rapid. Collect samples at early time points (e.g., 4 hours) after this compound treatment.[8] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of WDR5 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound | CHP-134 (neuroblastoma) | Proliferation | 0.26 | [7] |
| This compound | Ramos (Burkitt's lymphoma) | Proliferation | ~1.0 | [7] |
| OICR-9429 | T24 (bladder cancer) | Viability | 67.74 | [6] |
| OICR-9429 | UM-UC-3 (bladder cancer) | Viability | 70.41 | [6] |
| C16 | DI318 (GBM CSC) | Viability | 3 | [9] |
Table 2: Impact of WDR5 P173L Mutation on Inhibitor Potency (Hypothetical Data)
| Compound | WDR5 Genotype | Fold Change in IC50 |
| This compound | P173L | >100-fold |
Note: While the P173L mutation is known to cause resistance, specific fold-change data for this compound was not available in the searched literature. The value presented is a hypothetical representation based on the described mechanism of preventing inhibitor engagement.
Key Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
- 1. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Wdr5-IN-1 Technical Support Center: Identifying and Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Wdr5-IN-1, with a focus on identifying and mitigating potential off-target effects to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a potent and selective small-molecule inhibitor of WD repeat domain 5 (WDR5).[1] WDR5 is a critical scaffolding protein, best known as a core component of the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase (HMT) complexes, which are responsible for histone H3 lysine 4 (H3K4) methylation—a key epigenetic mark associated with active gene transcription.[2][3] this compound functions by binding to a specific pocket on WDR5 known as the "WIN site," thereby disrupting the interaction between WDR5 and its binding partners like MLL1.[4][5] This disruption inhibits the HMT activity of the MLL1 complex.[1] Furthermore, WDR5 is a crucial cofactor for the MYC oncoprotein, guiding it to its target genes. This compound has been shown to diminish the recruitment of MYC to these genes, contributing to its anti-proliferative effects in cancer cells.[1][4][6]
Q2: What are the key binding and activity parameters for this compound?
A: The following table summarizes the reported quantitative data for this compound, demonstrating its high potency and activity in various cancer cell lines.
| Parameter | Value | Description | Source(s) |
| Binding Affinity (Kd) | <0.02 nM | Dissociation constant, indicating very high affinity for WDR5. | [1][4] |
| HMT Activity (IC50) | 2.2 nM | Half-maximal inhibitory concentration against MLL1 HMT activity. | [1][4] |
| Growth Inhibition (GI50) | 0.26 - 3.2 µM | Half-maximal growth inhibition concentration in various MYC-driven cancer cell lines (e.g., CHP-134, Ramos, Raji). | [1] |
Q3: What are the expected cellular effects of this compound treatment?
A: Based on its mechanism of action, treatment with this compound is expected to produce several distinct cellular phenotypes:
-
Anti-proliferative Effects: Potent growth inhibition in cancer cell lines dependent on WDR5 activity, such as those with MLL rearrangements or MYC overexpression.[1][7]
-
Gene Expression Changes: Repression of WDR5 target genes, particularly those involved in protein synthesis (e.g., ribosomal protein genes).[8][9]
-
Induction of p53 Pathway: Treatment can lead to nucleolar stress, resulting in the stabilization and activation of p53 and its downstream target, p21.[1][9]
-
Cell Cycle Arrest: A noticeable decrease in the G2/M phase of the cell cycle has been observed.[1]
Below is a simplified diagram of the WDR5 signaling pathway targeted by this compound.
Troubleshooting Guide: Identifying Off-Target Effects
Q4: My experimental results with this compound are unexpected or don't align with WDR5 knockdown phenotypes. How can I determine if off-target effects are the cause?
A: This is a critical issue in pharmacological studies. While this compound is highly selective, no small molecule inhibitor is entirely without potential off-targets, especially at higher concentrations. If you observe a phenotype that is inconsistent with the known functions of WDR5, it is essential to perform experiments to identify potential off-target interactions. Several robust, unbiased methods are available for this purpose.
The general workflow for identifying off-targets is outlined below.
Key Experimental Approaches for Off-Target Identification
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target in a cellular environment.[10][11] It relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[12] This can be used to confirm on-target engagement with WDR5 and can be adapted for proteome-wide screening to find other proteins stabilized by this compound.
2. Chemical Proteomics
These techniques use a modified version of the drug to "fish" for binding partners from a cell lysate.[13][14]
-
Affinity-Based Pull-Down: this compound is immobilized on beads and incubated with cell lysate. Proteins that bind are isolated and identified by mass spectrometry.[14]
-
Activity-Based Protein Profiling (ABPP): This method uses probes that covalently bind to active sites of enzyme families, allowing for a competitive profiling of inhibitor targets.[13]
3. Kinase Profiling
Since protein kinases are a common class of off-targets for many small molecules, screening this compound against a large panel of kinases is a prudent step.[15][16][17] This is typically done through in vitro activity or binding assays.[16] Several commercial services offer comprehensive kinase profiling.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot
This protocol is for verifying the engagement of this compound with WDR5 in intact cells.
Materials:
-
Cells of interest
-
This compound and DMSO (vehicle control)
-
PBS and appropriate cell culture media
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., Triton X-100 based)
-
Thermal cycler or heating blocks
-
Centrifuge (capable of 20,000 x g at 4°C)
-
SDS-PAGE and Western blot equipment
-
Primary antibody against WDR5 and a loading control (e.g., Actin, Tubulin)
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the desired concentration of this compound and another with an equivalent volume of DMSO. Incubate for 1-3 hours under normal culture conditions.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. Aliquot the cell suspension (~100 µL per temperature point) into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler pre-programmed with a temperature gradient (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes, followed by cooling at 25°C for 3 minutes.
-
Cell Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies for WDR5 and the loading control.
-
Analysis: Quantify the band intensities. In the DMSO-treated samples, the WDR5 band should decrease as the temperature increases. In this compound-treated samples, the stabilization of WDR5 should result in a greater amount of soluble protein at higher temperatures, causing a rightward shift in the melting curve.
Protocol 2: Kinase Profiling (General Workflow)
This outlines the general steps for submitting a compound to a commercial kinase profiling service.
Methodology:
-
Select a Service: Choose a vendor that offers a comprehensive kinase panel (e.g., >300 kinases). Services can perform activity assays (radiometric or luminescence-based) or binding assays.[15][16][17][18]
-
Compound Submission: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in 100% DMSO) as specified by the vendor.
-
Choose Screening Concentration: Select a screening concentration. A common starting point is 1 µM or 10 µM. This concentration should be high enough to detect moderate-affinity off-targets but should also be considered in the context of the cellular GI50.
-
Assay Performance: The service will perform the kinase assays. Typically, this involves incubating the kinase, a specific substrate, and ATP (often radiolabeled) with your compound and measuring the resulting phosphorylation.[15]
-
Data Analysis: The results are usually provided as "% inhibition" relative to a DMSO control for each kinase in the panel. Significant inhibition (e.g., >50%) of any kinase other than known WDR5-associated kinases would warrant further investigation.
Troubleshooting Guide: Minimizing Off-Target Effects
Q5: I have confirmed an off-target for this compound. How can I design my experiments to minimize its influence and be confident in my conclusions?
A: Identifying an off-target is a crucial step toward rigorous science. The goal is now to separate the on-target (WDR5-mediated) effects from the off-target effects.
Actionable Strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response curve for your phenotype of interest and use the lowest concentration of this compound that gives a robust on-target effect. Off-target interactions often have lower affinity and are less likely to occur at lower compound concentrations.
-
Validate with Genetic Approaches: The gold standard for confirming an on-target effect is to replicate the phenotype using a non-pharmacological method. Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete WDR5. If the phenotype from WDR5 knockdown/knockout matches that of this compound treatment, it strongly supports an on-target mechanism.
-
Use Structurally Different Inhibitors: If available, use another potent and selective WDR5 inhibitor with a different chemical scaffold (e.g., OICR-9429, MM-102).[4][19][20] If both compounds produce the same phenotype, it is much more likely to be an on-target effect.
-
Use a Negative Control Compound: If a structurally similar but inactive analog of this compound is available, it should be used as a negative control. An inactive analog that does not bind WDR5 should not produce the on-target phenotype.
-
Perform Rescue Experiments: If possible, overexpress a form of WDR5 that is resistant to this compound binding but retains its function. If this rescues the phenotype, it confirms the effect is mediated through WDR5.
-
Characterize the Off-Target: If an off-target is confirmed and validated, you can use genetic tools (e.g., siRNA) to deplete the off-target protein. Then, treat these cells with this compound. If the phenotype disappears or is altered, it confirms the involvement of that off-target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Chemical Proteomics - Creative Biolabs [creative-biolabs.com]
- 15. Kinase-Inhibitor Activity Profiling (KICP) Service [kinexus.ca]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. assayquant.com [assayquant.com]
- 19. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
improving Wdr5-IN-1 efficacy in in vivo cancer models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using Wdr5-IN-1 and other WIN-site inhibitors in in vivo cancer models. The goal is to help improve experimental success and therapeutic efficacy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of WD repeat domain 5 (WDR5).[1] It functions by binding to a specific pocket on the WDR5 protein known as the WDR5-interaction (WIN) site.[2][3] WDR5 is a critical scaffolding protein that tethers protein complexes to chromatin to regulate gene expression.[2][4] Key functions of WDR5 include:
-
Component of the MLL/SET Complex: It is essential for the histone methyltransferase (HMT) activity of this complex, which mediates histone H3 lysine 4 trimethylation (H3K4me3), an epigenetic mark associated with active gene transcription.[2][5]
-
Recruitment of MYC: WDR5 interacts with the oncoprotein MYC, guiding it to target gene promoters, particularly those of ribosomal protein genes (RPGs), to drive cell proliferation.[6][7][8][9]
By blocking the WIN site, this compound and similar inhibitors displace WDR5 from chromatin.[10] This leads to the transcriptional repression of WDR5 target genes, most notably those involved in protein synthesis.[10][11] The subsequent disruption of ribosome biogenesis induces nucleolar stress, p53 activation, and ultimately, apoptosis in cancer cells.[4][10]
Q2: Which cancer types are most sensitive to WDR5 inhibition?
Preclinical studies have shown that WDR5 inhibitors are effective against a variety of cancers, including both hematological and solid tumors.[3] Sensitivity is often associated with:
-
MLL-rearranged (MLL-r) leukemias: These cancers are particularly dependent on the WDR5-MLL interaction.[2][4]
-
MYC-driven cancers: Tumors with high expression or amplification of MYC, such as neuroblastoma, Burkitt's lymphoma, and certain breast cancers, rely on WDR5 to localize MYC to chromatin.[1][6][7]
-
Cancers with wild-type p53: The apoptotic response to WDR5 inhibition is often p53-dependent, so tumors with functional p53 may show greater sensitivity.[4]
-
Glioblastoma: WDR5 has been identified as a key regulator of cancer stem cells in glioblastoma, making it a viable therapeutic target.[5][12][13]
Q3: What are the known limitations of early-generation WDR5 inhibitors for in vivo studies?
While potent in cellular assays, many early WDR5 inhibitors, including initial prototypes, demonstrated limited in vivo efficacy.[3][14] The primary challenges were suboptimal "druglike" properties, including:
-
Poor aqueous solubility: Difficulty in creating stable formulations for administration.[15][16]
-
Low oral bioavailability: Inefficient absorption when administered orally, requiring alternative routes or higher doses.[3][15]
-
Suboptimal pharmacokinetic (PK) profiles: Rapid clearance from the body, preventing sustained target engagement.[16]
Recent research has focused on overcoming these issues, leading to the development of newer-generation inhibitors with significantly improved in vivo properties.[3][15][17]
Section 2: Troubleshooting Guide for In Vivo Efficacy
This guide addresses common issues encountered during in vivo experiments with WDR5 inhibitors.
Problem: Lack of significant Tumor Growth Inhibition (TGI) in our xenograft model.
This is a frequent challenge stemming from multiple potential factors. Follow this workflow to diagnose and address the issue.
Q: My WDR5 inhibitor is precipitating out of solution. What is a suitable vehicle for in vivo use?
A: Poor solubility is a known issue with some WDR5 inhibitors.[16] For newer, more bioavailable compounds like WDR5-IN-5, a successful formulation for both intravenous (i.v.) and oral (p.o.) dosing in mice has been reported as a solution of ethanol, tocopherol poly(ethylene glycol) succinate (TPGS), PEG400, and water in a 5/5/30/60 volume ratio, respectively.[18] Always perform a small-scale stability test of your specific inhibitor in the chosen vehicle before preparing a large batch for animal studies.
Q: I am observing toxicity (e.g., weight loss) in my animal models. How can I manage this?
A: While some next-generation WDR5 WIN-site inhibitors are reported to be well-tolerated even at high doses, toxicity can still occur.[3]
-
Confirm On-Target vs. Off-Target Toxicity: If possible, use a structurally related but inactive control compound to determine if the toxicity is mechanism-based.
-
Optimize Dosing Schedule: Reduce the dosage or dosing frequency. A small pilot study can help identify the maximum tolerated dose (MTD) in your specific model.
-
Consider the Inhibitor Type: WIN-site inhibitors may offer safety advantages over WDR5 degraders (PROTACs), as excessive degradation of the essential WDR5 protein could lead to more severe on-target toxicity.[3]
Q: My initial positive response was followed by tumor regrowth. What are the strategies to overcome resistance?
A: Tumor regrowth after an initial response suggests the development of acquired resistance, a phenomenon observed in some preclinical models.[3] A powerful strategy to combat resistance and enhance efficacy is to use combination therapies.[19] Preclinical studies have shown that WDR5 inhibitors can synergize with:
-
Venetoclax (BCL-2 inhibitor): This combination has shown promise in suppressing disseminated acute myeloid leukemia (AML) in vivo.[20][21]
-
mTOR inhibitors: This combination can cooperatively reduce protein translation and the growth of triple-negative breast cancer (TNBC) cells.[8]
-
Immune Checkpoint Inhibitors: Some small molecule inhibitors that target oncogenic pathways can modulate the tumor microenvironment, potentially sensitizing tumors to immunotherapy.[22]
Section 3: Key Experimental Protocols
Protocol 1: Example Formulation of a WDR5 Inhibitor for Oral Gavage in Mice
This protocol is adapted from methodologies used for orally bioavailable WDR5 inhibitors like WDR5-IN-5.[18]
Materials:
-
WDR5 inhibitor (e.g., this compound or a more recent analog)
-
Ethanol (200 proof)
-
Tocopherol poly(ethylene glycol) succinate (TPGS)
-
Polyethylene glycol 400 (PEG400)
-
Sterile water
Procedure:
-
Determine the final desired concentration of the inhibitor in the vehicle (e.g., 1 mg/mL).
-
Prepare the vehicle by mixing the components in the following volume ratio: 5% Ethanol / 5% TPGS / 30% PEG400 / 60% Water.
-
Example for 10 mL vehicle: Mix 0.5 mL Ethanol, 0.5 mL TPGS, 3.0 mL PEG400, and 6.0 mL sterile water.
-
-
Warm the vehicle slightly (e.g., to 37°C) to aid in solubilization.
-
Weigh the required amount of WDR5 inhibitor and add it to the vehicle.
-
Vortex or sonicate the mixture until the inhibitor is completely dissolved.
-
Visually inspect the solution for any precipitation before each use. Store according to the manufacturer's recommendations (e.g., -20°C for 1 month or -80°C for 6 months for this compound stock solutions).[1]
Protocol 2: General Workflow for an In Vivo Efficacy Study
This protocol outlines a general procedure for testing a WDR5 inhibitor in a subcutaneous cancer cell line xenograft model.
Procedure:
-
Cell Culture: Culture a WDR5-sensitive cancer cell line (e.g., MV4;11 for leukemia) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously inject 5-10 million cells (resuspended in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Treatment Administration:
-
Vehicle Control Group: Administer the formulation vehicle on the same schedule as the treatment group.
-
Treatment Group(s): Administer the WDR5 inhibitor at the desired dose(s) (e.g., 50-100 mg/kg) via the chosen route (e.g., oral gavage) and schedule (e.g., once daily).[3]
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Define endpoints, such as a maximum tumor volume or signs of morbidity, in accordance with institutional animal care guidelines.
-
Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Section 4: Quantitative Data Summary
The following tables summarize key data for this compound and other relevant WIN-site inhibitors to aid in compound selection and experimental design.
Table 1: In Vitro Potency of Selected WDR5 WIN-Site Inhibitors
| Compound | Target(s) | Binding Affinity (Kd or Ki) | HMT Inhibition (IC50) | Anti-proliferative Activity (GI50) | Cell Line | Reference |
|---|---|---|---|---|---|---|
| This compound | WDR5 | <0.02 nM (Kd) | 2.2 nM (MLL1) | 0.26 µM | Ramos | [1] |
| WDR5-IN-5 | WDR5 | <0.02 nM (Ki) | Not Reported | 13 nM | MV4;11 | [18] |
| MM-102 | WDR5-MLL1 | Not Reported | 2.4 nM | Not Reported | Leukemia cells | [23] |
| C16 | WDR5 | Picomolar affinity | Low nanomolar | Not Reported | MLL-r leukemia |[13] |
Table 2: In Vivo Pharmacokinetics (PK) and Efficacy of Selected WDR5 Inhibitors
| Compound | Animal Model | Dose & Route | Key PK Parameters | Efficacy Outcome | Reference |
|---|---|---|---|---|---|
| WDR5-IN-5 | CD-1 Mice | 10 mg/kg (p.o.) | T1/2 = 1.3 h; AUC0,inf = 3984 h*ng/mL | High oral exposure, well-tolerated | [18] |
| Compound 3 (Fesik lab) | MV4;11 Xenograft | 50-100 mg/kg (p.o., daily) | Not Reported | 56-75% TGI after 21 days | [3] |
| MS67 (PROTAC) | MLL-r Xenograft | Not Reported | Not Reported | Effective tumor growth suppression | [24] |
| C16 | Mice | 10 mg/kg (i.p.) | Limited brain penetration (<10%) | Not Reported |[13] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 5. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 7. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 8. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Frontiers | Small molecule inhibitors as adjuvants in cancer immunotherapy: enhancing efficacy and overcoming resistance [frontiersin.org]
- 20. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]
- 21. pnas.org [pnas.org]
- 22. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Wdr5-IN-1 stability in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Wdr5-IN-1 in various solvents and at different temperatures. Understanding the stability profile of this potent and selective WD repeat domain 5 (WDR5) inhibitor is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A concentration of up to 100 mg/mL can be achieved, though this may require sonication to fully dissolve the compound. It is crucial to use anhydrous, high-purity DMSO, as the presence of water can affect the solubility and stability of the compound.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1][2] For related compounds, storage under an inert gas like nitrogen and protection from moisture is also recommended, suggesting potential sensitivity to oxidation and hydrolysis.[3]
Q3: How stable is this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
A4: There is no specific information available regarding the photosensitivity of this compound. However, as a general precaution for all small molecule inhibitors, it is recommended to store solutions in amber vials or otherwise protect them from prolonged exposure to light.
Q5: How many freeze-thaw cycles can a this compound stock solution tolerate?
A5: To ensure the integrity of the compound, it is strongly recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[2] The impact of repeated freeze-thaw cycles on the stability of this compound has not been publicly documented.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cellular assays. | Compound degradation due to improper storage or handling. | 1. Prepare fresh dilutions from a new aliquot of the stock solution. 2. Verify the age and storage conditions of the stock solution. 3. Perform a stability check of the compound in your specific cell culture medium under assay conditions (e.g., 37°C, 5% CO2). |
| Precipitation of the compound upon dilution in aqueous buffer. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of DMSO in the aqueous solution is kept as low as possible (typically <0.5%) while maintaining solubility. 2. Consider using a surfactant like Tween-80 or a solubilizing agent like Pluronic F-68, but verify their compatibility with your experimental system. 3. Vortex or sonicate briefly after dilution to aid dissolution. |
| Variability in results between different experimental batches. | Degradation of the compound in the solid state or in solution over time. | 1. Use a fresh vial of solid this compound to prepare a new stock solution. 2. Qualify new batches of the compound by comparing their activity to a previously validated batch. 3. Adhere strictly to recommended storage conditions. |
Stability Data Summary
Specific quantitative stability data for this compound is limited in publicly available literature. The following tables provide a general overview based on vendor recommendations and typical behavior of small molecules. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Source |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| Solid (Powder) | 4°C | Up to 2 years | [1] |
| Solution in DMSO | -80°C | Up to 6 months | [1][2] |
| Solution in DMSO | -20°C | Up to 1 month | [1][2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL (194.33 mM) | May require sonication. Hygroscopic DMSO can affect solubility. | [1] |
| In vivo formulation | 0.6 and 1 mg/mL | In a mixture of ethanol, TPGS, PEG400, and water (5/5/30/60 v/v/v/v). | [4] |
Experimental Protocols
Protocol 1: General Workflow for Assessing Small Molecule Stability by HPLC
This protocol outlines a general procedure for determining the stability of this compound under various stress conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential degradants.
Caption: Workflow for assessing the stability of this compound.
Methodology:
-
Develop a Stability-Indicating HPLC Method:
-
The primary goal is to develop an HPLC method that can resolve the this compound peak from all potential degradation products.
-
A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with additives like formic acid or trifluoroacetic acid for better peak shape) is a common starting point.
-
A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity.
-
-
Forced Degradation Studies:
-
To validate the stability-indicating nature of the HPLC method, perform forced degradation studies. This involves subjecting a solution of this compound to harsh conditions to intentionally induce degradation.
-
Acidic Hydrolysis: Incubate the compound in a solution of 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.[5]
-
Basic Hydrolysis: Incubate the compound in a solution of 0.1 N NaOH at an elevated temperature (e.g., 60°C).[5]
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution to high temperatures.
-
Photolytic Degradation: Expose a solution to UV or fluorescent light.
-
Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.
-
-
Conducting the Stability Study:
-
Prepare a stock solution of this compound in the solvent of interest (e.g., DMSO, cell culture medium).
-
Take an initial sample for HPLC analysis (Time = 0).
-
Aliquot the solution and store it under the desired experimental conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot and analyze it by HPLC.
-
Calculate the percentage of this compound remaining relative to the initial time point.
-
Signaling Pathways and Logical Relationships
References
WDR5-IN-1 Target Engagement in Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cellular target engagement of WDR5-IN-1, a potent inhibitor of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein involved in various cellular processes, including histone methylation and gene transcription, making it an attractive target for therapeutic intervention, particularly in oncology.[1][2] this compound is a selective inhibitor that has demonstrated anti-proliferative effects in various cancer cell lines.[1][3]
This guide offers a question-and-answer format, troubleshooting advice, and detailed experimental protocols to facilitate the successful implementation of target engagement studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of WDR5.[1][3] It binds to WDR5, disrupting its interaction with other proteins, such as in the MLL/SET complex, which is involved in histone H3 lysine 4 (H3K4) methylation.[2][4] This disruption can lead to the displacement of WDR5 from chromatin at specific gene loci, subsequently affecting gene expression.[5][6][7] Specifically, it has been shown to diminish the recruitment of MYC to WDR5-displaced genes.[3]
Q2: Why is it crucial to measure the target engagement of this compound in cells?
A2: Measuring target engagement in a cellular context is essential to confirm that this compound is binding to its intended target, WDR5, within a physiological environment. This validation helps to:
-
Establish a clear relationship between target binding and the observed downstream biological effects.
-
Determine the cellular potency and required concentration of the inhibitor.
-
Differentiate between on-target and potential off-target effects.
-
Optimize dosing for in vivo studies.
Q3: What are the recommended methods for assessing this compound target engagement in cells?
A3: Several robust methods can be employed to assess the cellular target engagement of this compound. The choice of method will depend on the specific experimental question, available resources, and cell system. Key recommended methods include:
-
NanoBRET™ Target Engagement Assay: A quantitative, live-cell biophysical assay to measure compound binding.[8][9]
-
Cellular Thermal Shift Assay (CETSA): A label-free method to detect ligand binding based on changes in protein thermal stability.[10][11]
-
Co-immunoprecipitation (Co-IP): A technique to assess the disruption of WDR5 protein-protein interactions.[12][13]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): A powerful method to determine the genome-wide localization of WDR5 and its displacement by an inhibitor.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| NanoBRET™ Assay: High background signal or low signal-to-noise ratio. | 1. Suboptimal tracer concentration.2. Low expression of the NanoLuc®-WDR5 fusion protein.3. Cell health issues. | 1. Perform a tracer titration experiment to determine the optimal concentration.2. Optimize transfection conditions or use a stable cell line with validated expression.3. Ensure cells are healthy and within the optimal passage number. |
| CETSA: No significant thermal shift observed upon this compound treatment. | 1. Insufficient drug concentration or incubation time.2. The inhibitor does not induce a significant change in WDR5 thermal stability.3. Issues with sample processing or protein detection. | 1. Perform a dose-response and time-course experiment.2. Consider an alternative target engagement assay.3. Ensure consistent heating, rapid lysis, and use a validated WDR5 antibody for Western blotting. |
| Co-IP: Inconsistent or no disruption of the WDR5 interaction with its binding partners. | 1. Inefficient immunoprecipitation of WDR5.2. The antibody is binding to a region of WDR5 that is not affected by the inhibitor.3. The specific protein-protein interaction is not sensitive to this compound. | 1. Optimize the Co-IP protocol, including antibody concentration and washing steps.2. Use a different WDR5 antibody for immunoprecipitation.3. Investigate the disruption of other known WDR5 interactions. |
| ChIP-seq: High background or low enrichment of WDR5 at known target loci. | 1. Inefficient cross-linking or chromatin shearing.2. Poor antibody quality.3. Insufficient cell number. | 1. Optimize formaldehyde cross-linking time and sonication/enzymatic digestion conditions.2. Use a ChIP-validated WDR5 antibody.3. Ensure an adequate number of cells per immunoprecipitation. |
Key Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay quantifies the binding of this compound to WDR5 in live cells by measuring the Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged WDR5 and a fluorescent tracer that binds to the same protein.[8][9][14]
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wechat.promega.com.cn [wechat.promega.com.cn]
Technical Support Center: Refining Wdr5-IN-1 Treatment Duration for Optimal Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wdr5-IN-1. The information is designed to help optimize experimental design and overcome common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of WD repeat domain 5 (WDR5).[1][2] It functions by targeting the WDR5 interaction (WIN) site, a pocket on the WDR5 protein that is crucial for its interaction with other proteins.[3] By binding to the WIN site, this compound disrupts the formation of protein complexes that are critical for gene regulation, such as the WDR5-MLL1 and WDR5-MYC complexes.[1][2] This disruption leads to the inhibition of histone H3 lysine 4 (H3K4) methylation and displacement of MYC from target genes, ultimately resulting in anti-proliferative effects in various cancer cells.[1][2]
Q2: What is a typical starting concentration and treatment duration for this compound in cell culture experiments?
A2: A typical starting point for this compound concentration is in the low nanomolar to low micromolar range. For instance, GI50 (half-maximal growth inhibition) values in sensitive cancer cell lines like MV4;11 and MOLM-13 have been reported to be in the nanomolar range.[4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Treatment duration can vary significantly depending on the endpoint being measured. For target engagement assays like co-immunoprecipitation, a short incubation of 4 hours may be sufficient to observe disruption of WDR5-MLL1 interaction.[6] For assessing downstream effects on protein levels (e.g., p53 and p21), time courses of 8 to 32 hours have been used.[2] For cell viability or proliferation assays, longer incubation times of 3 to 5 days are often required to observe a robust anti-proliferative effect.[5][6]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO.[2] For example, a 10 mM stock solution in DMSO is commonly used. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Treatment Duration.
-
Solution: The anti-proliferative effects of WDR5 inhibitors can take time to manifest.[5] If you are performing a cell viability assay (e.g., MTT or CellTiter-Glo), consider extending the treatment duration to 3-5 days. For shorter-term experiments, you may need to look at more proximal readouts of WDR5 inhibition.
-
-
Possible Cause 2: Insufficient Drug Concentration.
-
Solution: The sensitivity to this compound can vary significantly between cell lines. Perform a dose-response experiment (see Experimental Protocols section) to determine the effective concentration range for your specific cell line.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Possible Cause 4: Inhibitor Instability.
-
Solution: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions for each experiment. While information on the stability in aqueous solutions is limited, it's a good practice to add the inhibitor to the culture medium immediately before treating the cells.
-
Issue 2: I am observing high levels of cell death even at low concentrations.
-
Possible Cause 1: Off-Target Effects at High Concentrations.
-
Solution: Using excessively high concentrations of WDR5 inhibitors can lead to non-specific cytotoxicity.[4] It is recommended to use the lowest effective dose determined from your dose-response curve. For many potent WDR5 inhibitors, concentrations in the 100-300 nM range are often sufficient to see on-target effects without inducing widespread, non-specific cell death.[4]
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level, typically below 0.5% and ideally at 0.1% or lower. Include a vehicle-only control in your experiments to assess the effect of the solvent on your cells.
-
-
Possible Cause 3: High Sensitivity of the Cell Line.
-
Solution: Your cell line may be particularly sensitive to WDR5 inhibition. In this case, a lower concentration range and/or shorter treatment duration may be necessary.
-
Issue 3: My results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Ensure that your cells are healthy, in the logarithmic growth phase, and at a consistent density at the start of each experiment. Variations in cell passage number can also contribute to variability.
-
-
Possible Cause 2: Inaccurate Drug Dilutions.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a properly stored stock solution. Use calibrated pipettes to ensure accuracy.
-
-
Possible Cause 3: Edge Effects in Plate-Based Assays.
-
Solution: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Data Presentation
Table 1: Summary of this compound and Related Inhibitor Activity
| Compound/Inhibitor | Cell Line | Assay Type | Duration | GI50 / IC50 | Reference |
| This compound (analogue) | MV4;11 | Proliferation | 5 days | 600 nM | [4] |
| This compound (analogue) | MOLM-13 | Proliferation | 5 days | 900 nM | [4] |
| This compound | CHP-134 | Proliferation | Not Specified | 0.26 - 3.2 µM | [2] |
| This compound | Ramos | Proliferation | Not Specified | 0.26 - 3.2 µM | [2] |
| WDR5 Inhibitor (C16) | Glioblastoma CSCs | Proliferation | Not Specified | 0.4 - 6.6 µM | [7] |
| WDR5 PROTAC (11) | Pancreatic Cancer Lines | Growth | Not Specified | 4.0 - 32 µM | [8] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Curve (MTT Assay)
This protocol provides a general framework for generating a dose-response curve to determine the GI50 of this compound in a specific cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
The day before treatment, seed your cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment (typically 1,000-100,000 cells per well). The optimal seeding density should be determined empirically for each cell line.
-
Include wells for a "no-cell" control (medium only) and a "vehicle control" (cells treated with the same concentration of DMSO as the highest this compound concentration).
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of your this compound stock solution in complete culture medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., from 1 nM to 10 µM).
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, the inhibitor can be added directly to the existing medium.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control from all other readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the GI50 value.
-
Protocol 2: Time-Course Experiment to Assess Downstream Effects
This protocol outlines a general procedure for a time-course experiment to analyze the temporal effects of this compound on a specific molecular endpoint (e.g., protein expression by Western blot).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) to allow for sufficient cell numbers for analysis at each time point.
-
Treat the cells with the predetermined optimal concentration of this compound and a vehicle control.
-
-
Time Points:
-
Harvest cells at various time points after treatment. The selection of time points will depend on the expected kinetics of the downstream effect. For example, to observe changes in p53 and p21 protein levels, you might choose time points such as 0, 4, 8, 12, 24, and 32 hours.[2]
-
-
Sample Collection and Processing:
-
At each time point, harvest the cells and process them according to the requirements of your downstream analysis (e.g., lyse cells for protein extraction for Western blotting).
-
-
Analysis:
-
Perform the desired analysis (e.g., Western blot, qPCR) to measure the changes in your endpoint of interest over time.
-
Mandatory Visualizations
Caption: WDR5 signaling pathway and the mechanism of this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
Validating the Mechanism of Action of Wdr5-IN-1: A Comparative Guide to Downstream Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Wdr5-IN-1, a potent and selective inhibitor of WD repeat domain 5 (WDR5), with other established WDR5 inhibitors. By examining their effects on downstream targets, this document serves as a resource for validating the mechanism of action of this compound and similar compounds.
Introduction: WDR5 as a Therapeutic Target
WD repeat domain 5 (WDR5) is a critical scaffolding protein that plays a central role in gene regulation. It is a core component of the Mixed Lineage Leukemia (MLL) histone methyltransferase complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4)[1][2]. This epigenetic modification is crucial for maintaining active gene expression. WDR5 facilitates the interaction between the MLL catalytic subunit and the histone substrate through its "WDR5-interaction" (WIN) site[2][3].
Beyond its role in the MLL complex, WDR5 is also a key cofactor for the oncogenic transcription factor MYC, recruiting it to chromatin at target genes[4]. Given its pivotal roles in epigenetic regulation and oncogenesis, WDR5 has emerged as a promising therapeutic target in various cancers, including leukemia, neuroblastoma, and glioblastoma[5][6][7].
This compound is a potent and selective inhibitor that targets the WIN site of WDR5, thereby disrupting its interaction with MLL and other binding partners[6]. Validating the mechanism of action of this compound and other WDR5 inhibitors is crucial for their development as therapeutic agents. This is achieved by assessing their impact on known downstream targets and cellular processes.
Comparative Analysis of WDR5 Inhibitors
This guide compares this compound with three other well-characterized WDR5 WIN site inhibitors:
-
OICR-9429: A first-generation small molecule inhibitor of the WDR5-MLL interaction[8][9][10][11].
-
MM-401: A peptidomimetic inhibitor with high affinity for the WDR5 WIN site[1][12][13].
-
C16: A potent and selective next-generation small molecule WDR5 WIN site inhibitor[5][14][15].
The primary mechanism of action for these inhibitors is the disruption of the WDR5-MLL interaction, leading to a cascade of downstream effects.
Data Presentation: A Quantitative Comparison
The following tables summarize the biochemical and cellular activities of this compound and its alternatives, providing a quantitative basis for comparison.
Table 1: Biochemical and Cellular Potency of WDR5 Inhibitors
| Inhibitor | Target Binding (Kd/Ki) | MLL1 HMT Activity (IC50) | Cell Line | Cell Viability (IC50/GI50) | Reference(s) |
| This compound | <0.02 nM (Kd) | 2.2 nM | CHP-134 (Neuroblastoma) | 0.26-3.2 µM (GI50) | [6] |
| Ramos (Burkitt's Lymphoma) | 0.26-3.2 µM (GI50) | [6] | |||
| OICR-9429 | 93 nM (Kd) | 64 nM | T24 (Bladder Cancer) | 67.74 µM | [8] |
| UM-UC-3 (Bladder Cancer) | 70.41 µM | [8] | |||
| MV4;11 (AML) | >2.5 µM | [16] | |||
| EOL-1 (AML) | >2.5 µM | [16] | |||
| MM-401 | <1 nM (Ki) | 0.32 µM | MV4;11 (AML) | ~10 µM (GI50) | [1][12] |
| MOLM13 (AML) | ~10 µM (GI50) | [12] | |||
| C16 | <0.02 nM (Kd) | Low nM | GBM CSCs | 0.4 - 6.6 µM | [5] |
| MV4;11 (AML) | 3.20 µM | [17] | |||
| MOLM-13 (AML) | 6.43 µM | [17] |
Table 2: Effects of WDR5 Inhibitors on Downstream Molecular Targets
| Inhibitor | Cell Line | Target | Assay | Dose/Time | Observation | Reference(s) |
| This compound | Neuroblastoma, Burkitt's Lymphoma | MYC recruitment | Not specified | Not specified | Diminished MYC recruitment at WDR5-displaced genes | [6] |
| OICR-9429 | Bladder Cancer Cells | H3K4me3 | Western Blot | 70-240 µM; 48h | Significant downregulation of H3K4me3 | [16] |
| Colon Cancer Cells | H3K4me3 | Western Blot | 72h | Decreased H3K4me3 levels | [18][19] | |
| Cardiac Fibroblasts | p53, p21 | Western Blot | Not specified | Upregulated protein levels of p53 and p21 | [20] | |
| MM-401 | MLL-rearranged Leukemia Cells | H3K4 methylation | Not specified | 20 µM; 48h | Specifically inhibits MLL1-dependent H3K4 methylation | [1][13] |
| MLL-rearranged Leukemia Cells | HOXA9, HOXA10 | RT-PCR | 20 µM; 48h | Significantly decreased expression | [1][13] | |
| C16 | GBM CSCs | Global H3K4me3 | Western Blot | Dose-dependent | Global reduction in H3K4me3 | [1][8] |
| Rhabdoid Tumor Cells | p53, p21 | Western Blot | 500 nM | Enhanced activation of p21, modest induction of p53 | [13] | |
| Ramos Cells | p53 | Western Blot | 500 nM; 4 days | Induction of p53 | [2][21] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's mechanism of action.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) for H3K4me3
This protocol allows for the quantification of H3K4me3 levels at specific gene promoters.
-
Cell Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me3 antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the promoter regions of target genes (e.g., HOXA9) and a negative control region. Calculate the enrichment of H3K4me3 as a percentage of input DNA.
Western Blotting for p53 and p21
This protocol is used to detect changes in the protein levels of p53 and its downstream target p21.
-
Cell Lysis: Treat cells with the WDR5 inhibitor for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to the loading control.
Cell Viability Assays
These assays measure the effect of WDR5 inhibitors on cell proliferation and viability.
MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the WDR5 inhibitor for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Stabilization and Measurement: Incubate for a short period to stabilize the signal and then measure the luminescence using a luminometer.
Visualizing the Mechanism and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the WDR5 signaling pathway and key experimental workflows.
References
- 1. biorxiv.org [biorxiv.org]
- 2. WIN site inhibition disrupts a subset of WDR5 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Wdr5-H3K4me3 Epigenetic Axis Regulates Pancreatic Tumor Immunogenicity and Immune Suppression [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Synergistic action of WDR5 and HDM2 inhibitors in SMARCB1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
Wdr5-IN-1's Impact on p53 and p21 Protein Levels: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Wdr5-IN-1's performance in modulating the p53 and p21 signaling pathways, supported by experimental data. We will delve into the mechanism of action, compare it with alternative approaches, and provide detailed experimental protocols for replication and further investigation.
This compound Elevates p53 and p21 Protein Levels
This compound is a potent and selective inhibitor of WD repeat domain 5 (WDR5), a core component of histone methyltransferase complexes.[1] Experimental evidence consistently demonstrates that inhibition of WDR5, either pharmacologically with inhibitors like this compound or genetically, leads to a significant increase in the protein levels of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][2][3] This effect has been observed in various cancer cell lines, including leukemia, neuroblastoma, and Burkitt's lymphoma.[1][4]
The primary mechanism involves the disruption of the Mdm2/p53/p21 pathway.[2] WDR5 inhibition has been shown to downregulate the expression of Mdm2, an E3 ubiquitin ligase that targets p53 for degradation.[2] The reduction in Mdm2 leads to the stabilization and accumulation of p53 protein, which in turn transcriptionally activates the CDKN1A gene, resulting in increased p21 protein levels.[2][3] Another proposed mechanism is the induction of nucleolar stress upon WDR5 displacement from chromatin, which activates a p53-dependent cellular inhibition response.[5][6]
The functional consequences of increased p53 and p21 include cell cycle arrest, senescence, and apoptosis, highlighting the anti-proliferative effects of this compound.[1][2][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of WDR5 inhibition on p53 and p21 protein levels as reported in various studies.
| Cell Line | Treatment (Inhibitor/shRNA) | Concentration/ Condition | Incubation Time | Observed Effect on p53 and p21 | Reference |
| MV4:11 | This compound (Compound 16) | 300 nM | 8 - 32 hours | Time-dependent increase in p53 and p21 protein levels.[1] | [1] |
| MV4:11 | WDR5 Inhibitor (C6) | 2 µM | 24 hours | Moderate induction of p53 and p21.[3] | [3] |
| Molm13 | WDR5 Inhibitor (C6) | 3 µM | 24 hours | Increased p53 and p21 protein levels.[3] | [3] |
| Neonatal Rat Cardiac Fibroblasts (NRCFs) | shRNA against Wdr5 | N/A | N/A | Significant increase in p53 and p21 protein expression.[2] | [2] |
Comparison with Alternative Approaches
This compound represents a specific strategy to upregulate p53 and p21 by targeting a key epigenetic regulator. Below is a comparison with other methods that achieve similar downstream effects.
| Approach | Target | Mechanism of Action | Advantages | Disadvantages |
| WDR5 Inhibition (e.g., this compound) | WDR5 | Downregulates Mdm2, leading to p53 stabilization and p21 upregulation; induces nucleolar stress.[2][5] | Targets an upstream epigenetic regulator, potentially affecting multiple oncogenic pathways.[4][8] | Effects can be cell-context dependent; potential for off-target effects. |
| WDR5 Degraders (e.g., MS67) | WDR5 | Induces the degradation of the WDR5 protein.[8] | More effective than PPI inhibitors in suppressing WDR5-regulated gene transcription and inhibiting cancer cell proliferation.[8] | Newer modality, long-term in vivo efficacy and safety profile still under investigation. |
| MDM2 Antagonists (e.g., Nutlin-3) | MDM2-p53 Interaction | Directly inhibits the interaction between MDM2 and p53, preventing p53 degradation. | Direct and potent activation of the p53 pathway. | Only effective in cells with wild-type p53; potential for resistance development. |
| Chemotherapeutic Agents (e.g., Cisplatin) | DNA | Induce DNA damage, which activates p53.[7] | Broadly used and well-characterized. | High systemic toxicity and side effects. |
Experimental Protocols
Western Blotting for p53 and p21 Detection
This protocol is a standard method to assess changes in p53 and p21 protein levels following treatment with this compound.
1. Cell Lysis:
- Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.
- Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cell pellet in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for p53 (e.g., sc-126, Santa Cruz Biotechnology) and p21 (e.g., mAb#2947, Cell Signaling Technology) overnight at 4°C.[6] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
- Quantify band intensities using image analysis software and normalize to the loading control.
Visualizing the Molecular Interactions and Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow.
Caption: this compound signaling pathway leading to p53 and p21 upregulation.
Caption: Experimental workflow for assessing p53 and p21 protein levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Wdr5 Attenuates Ang-II-Induced Fibroblast-to-Myofibroblast Transition in Cardiac Fibrosis by Regulating Mdm2/P53/P21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. WDR5 positively regulates p53 stability by inhibiting p53 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
WDR5 Knockdown vs. WDR5-IN-1 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between genetic knockdown and small molecule inhibition of a therapeutic target is critical. This guide provides a detailed comparison of two common approaches for studying the function of WD Repeat Domain 5 (WDR5): shRNA-mediated knockdown and pharmacological inhibition with the selective compound WDR5-IN-1.
WDR5 is a key scaffolding protein involved in the assembly and function of multiple epigenetic regulatory complexes, most notably the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase complexes responsible for histone H3 lysine 4 (H3K4) methylation, a mark associated with active gene transcription.[1][2] Its role in recruiting these complexes, as well as other factors like the oncoprotein MYC, to chromatin makes it a compelling target in various cancers.[3][4][5] This guide will dissect the methodologies and functional consequences of depleting WDR5 protein levels versus acutely inhibiting its function, supported by experimental data and detailed protocols.
Data Presentation: Knockdown vs. Inhibition
The following tables summarize the quantitative effects of WDR5 knockdown and inhibition by this compound on key cellular processes.
| Parameter | WDR5 Knockdown (shRNA) | This compound Inhibition | Cell Line(s) | Reference |
| Effect on Cell Viability | Significant decrease in cell proliferation and colony formation. | Potent anti-proliferative effects with GI50 values ranging from 0.26-3.2 µM. | Neuroblastoma (CHP-134), Burkitt's lymphoma (Ramos), Colon Cancer Cells | [6][7] |
| Effect on H3K4 Trimethylation (H3K4me3) | Global reduction in H3K4me3 levels. | Dose-dependent decrease in H3K4me3 levels. | Colon Cancer Cells, Glioblastoma Stem Cells | [7][8][9] |
| Effect on Cell Cycle | Induction of cell cycle arrest. | Apparent decrease in G2/M phase cells (at 1 µM for 48 hours). | Colon Cancer Cells | [6][10] |
| Effect on Apoptosis | - | Increased SubG1 cell population, indicative of apoptosis. | Neuroblastoma (CHP-134), Burkitt's lymphoma (Ramos) | [6] |
| Effect on MYC Recruitment | Reduction of chromatin-bound MYC at target genes. | Diminishes MYC recruitment at WDR5-displaced genes. | Pancreatic Ductal Adenocarcinoma Cells, HEK293 cells | [6][11] |
Table 1: Comparative effects of WDR5 knockdown and this compound inhibition on cellular phenotypes.
| Inhibitor | IC50 / Kd | Mechanism of Action | Reference |
| This compound | Kd <0.02 nM, IC50 = 2.2 nM (MLL1 HMT activity) | Potent and selective inhibitor targeting the WIN (WDR5-Interaction) site. | [6] |
Table 2: Biochemical parameters of this compound.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: WDR5 in the MLL/SET1 complex and points of intervention.
Caption: WDR5-MYC interaction and points of intervention.
Caption: Experimental workflow for comparing WDR5 knockdown and inhibition.
Experimental Protocols
shRNA-Mediated Knockdown of WDR5
This protocol outlines the generation of stable cell lines with reduced WDR5 expression using a lentiviral shRNA approach.
Materials:
-
Lentiviral vectors containing shRNA targeting WDR5 and a non-targeting control.
-
Packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for virus production.
-
Target cells (e.g., neuroblastoma, colon cancer cell lines).
-
Transfection reagent.
-
Puromycin.
-
Polybrene.
-
Standard cell culture reagents.
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
Transduction: Seed target cells and allow them to adhere. Transduce the cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration to select for successfully transduced cells.[12]
-
Expansion and Validation: Expand the puromycin-resistant cells and validate WDR5 knockdown efficiency by Western blotting and qRT-PCR.
WDR5 Inhibition with this compound
This protocol describes the treatment of cells with this compound to assess its effects.
Materials:
-
This compound (stock solution typically in DMSO).
-
Target cells.
-
Standard cell culture reagents.
Procedure:
-
Cell Seeding: Seed cells in appropriate multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.
-
Treatment: Replace the cell culture medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) under standard cell culture conditions.
-
Downstream Analysis: Proceed with downstream assays such as cell viability, Western blotting, or ChIP-seq.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[13]
Materials:
-
CellTiter-Glo® Reagent.
-
Opaque-walled multi-well plates suitable for luminescence reading.
-
Luminometer.
Procedure:
-
Plate Equilibration: After the treatment period (with shRNA knockdown or this compound), equilibrate the plate and its contents to room temperature for approximately 30 minutes.[14]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measurement: Record the luminescence using a plate reader. The signal is proportional to the number of viable cells.
Western Blotting for WDR5 and H3K4me3
This protocol is for detecting protein levels of WDR5 and the histone mark H3K4me3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membrane (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-WDR5, anti-H3K4me3, anti-total Histone H3).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the treated or knockdown cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., total Histone H3 for H3K4me3).
Chromatin Immunoprecipitation (ChIP-seq)
This protocol outlines the procedure to identify the genomic binding sites of WDR5, H3K4me3, and MYC.
Materials:
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis and nuclear lysis buffers.
-
Sonication equipment.
-
ChIP-grade antibodies (anti-WDR5, anti-H3K4me3, anti-MYC, and IgG control).
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Reagents for library preparation and next-generation sequencing.
Procedure:
-
Cross-linking: Cross-link protein-DNA complexes in live cells with formaldehyde. Quench with glycine.
-
Chromatin Preparation: Lyse the cells and nuclei, then shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with specific antibodies overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify enriched genomic regions.
References
- 1. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. GRWD1-WDR5-MLL2 Epigenetic Complex Mediates H3K4me3 Mark and Is Essential for Kaposi’s Sarcoma-Associated Herpesvirus-Induced Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. OUH - Protocols [ous-research.no]
Specificity of Wdr5-IN-1 for the WDR5 WIN Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of Wdr5-IN-1, a potent inhibitor of the WD repeat-containing protein 5 (WDR5). By objectively comparing its performance with alternative inhibitors and providing detailed experimental data and protocols, this guide serves as a valuable resource for researchers targeting the WDR5-MLL interaction in drug discovery and development.
Introduction to WDR5 and the WIN Site
WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein involved in the assembly of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase (HMT) complexes. These complexes play a critical role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4). The WDR5 interaction (WIN) site is a conserved arginine-binding pocket on the surface of WDR5 that is essential for its interaction with the MLL proteins and other binding partners. Disruption of the WDR5-MLL interaction through the inhibition of the WIN site has emerged as a promising therapeutic strategy for various cancers, including MLL-rearranged leukemias.
This compound is a highly potent and selective small molecule inhibitor that targets the WDR5 WIN site. Its mechanism of action involves binding to this site, which displaces WDR5 from chromatin at specific gene loci, particularly those involved in protein synthesis. This displacement leads to a reduction in gene transcription, subsequently inducing nucleolar stress and p53-mediated apoptosis in cancer cells.
Comparative Analysis of WDR5 WIN Site Inhibitors
The following tables provide a quantitative comparison of this compound with other known WDR5 WIN site inhibitors. The data presented includes binding affinities (Kd, Ki), half-maximal inhibitory concentrations for HMT activity (IC50), and half-maximal growth inhibition concentrations in various cancer cell lines (GI50).
Table 1: Biochemical Activity of WDR5 WIN Site Inhibitors
| Compound | Binding Affinity (Kd) | Binding Affinity (Ki) | HMT Activity (IC50) |
| This compound | <0.02 nM[1][2] | - | 2.2 nM (MLL1)[1][2] |
| OICR-9429 | 24 nM (Biacore), 52 nM (ITC), 93 nM[3] | 64 nM[3] | < 1 µM (disrupts WDR5-MLL1 interaction in cells) |
| C6 | 0.1 nM[4] | - | ~20 nM (MLL1) |
| MM-102 | - | < 1 nM[5] | 2.4 nM (WDR5/MLL interaction)[6][7][8], 0.32 µM (MLL1 complex)[9] |
| MM-589 | - | < 1 nM[10][11] | 0.90 nM (WDR5 binding)[10], 12.7 nM (MLL HMT)[10][12] |
Table 2: Anti-proliferative Activity of WDR5 WIN Site Inhibitors
| Compound | Cell Line | GI50 / IC50 |
| This compound | CHP-134 (neuroblastoma) | 0.26 - 3.2 µM[1] |
| Ramos (Burkitt's lymphoma) | 0.26 - 3.2 µM[1] | |
| Raji, Daudi, SW620, SW480 | 0.26 - 3.2 µM[1] | |
| OICR-9429 | MV4:11 (MLL-rearranged leukemia) | > 2.5 µM |
| T24 (bladder cancer) | 67.74 µM[13] | |
| UM-UC-3 (bladder cancer) | 70.41 µM[13] | |
| C6 | MV4:11 (MLL-rearranged leukemia) | 3.20 µM[4][14] |
| MOLM-13 (MLL-rearranged leukemia) | 6.43 µM[14] | |
| K562 (p53 null leukemia) | 25.4 µM[4] | |
| MM-102 | MV4;11 | 25 µM[6] |
| KOPN8 | 25 µM[6] | |
| MM-589 | MV4-11 | 0.25 µM[10][12] |
| MOLM-13 | 0.21 µM[10][12] | |
| HL-60 | 8.6 µM[10][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.
WDR5 Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of inhibitors to WDR5.
-
Reagents and Materials:
-
Purified recombinant WDR5 protein.
-
Fluorescently labeled peptide tracer corresponding to the WDR5 binding motif (e.g., FITC-labeled MLL1 peptide).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Test compounds (e.g., this compound) serially diluted in assay buffer.
-
384-well, low-volume, black, non-binding surface microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Add a fixed concentration of the fluorescently labeled peptide tracer to all wells of the microplate.
-
Add serial dilutions of the test compound to the wells.
-
Add a fixed concentration of WDR5 protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The data is analyzed to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound tracer. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Histone Methyltransferase (HMT) Activity Assay
This assay determines the inhibitory effect of compounds on the enzymatic activity of the MLL1 complex.
-
Reagents and Materials:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).
-
Histone H3 substrate (e.g., recombinant H3 or H3 peptides).
-
S-adenosyl-L-[3H]-methionine (SAM) as a methyl donor.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 200 mM NaCl, 5 mM MgCl2, 3 mM DTT, 5% glycerol).[3]
-
Test compounds serially diluted in assay buffer.
-
Scintillation counter.
-
-
Procedure:
-
Combine the MLL1 core complex, histone H3 substrate, and serially diluted test compound in the assay buffer.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 15°C) for a specific duration (e.g., 4-8 hours).[3]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and visualize the methylated histone H3 by autoradiography or quantify the incorporated radioactivity by scintillation counting of TCA-precipitated proteins.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces HMT activity by 50%.
-
Cell Viability Assay (MTT Assay)
This assay assesses the anti-proliferative effects of the inhibitors on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MV4-11, K562).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 3 x 103 cells/well for MV4-11/DDP cells) and allow them to attach or stabilize overnight.[6]
-
Treat the cells with serial dilutions of the test compound and incubate for a specific period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50 value, which is the concentration of the inhibitor that causes 50% growth inhibition compared to untreated controls.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to investigate protein-protein interactions in a cellular context.
-
Reagents and Materials:
-
Cells expressing the proteins of interest.
-
Lysis buffer (e.g., IP lysis buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, with protease and phosphatase inhibitors).[9]
-
Antibody specific to the bait protein (e.g., anti-WDR5).
-
Protein A/G agarose or magnetic beads.
-
Wash buffer (same as lysis buffer).
-
Elution buffer (e.g., SDS-PAGE loading buffer).
-
Western blotting reagents.
-
-
Procedure:
-
Lyse the cells to release the proteins.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody to form antibody-protein complexes.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against the bait protein and its potential interacting partners.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the specific genomic loci where a protein of interest is bound.
-
Reagents and Materials:
-
Cells treated with or without the inhibitor.
-
Formaldehyde for cross-linking.
-
Glycine to quench the cross-linking reaction.
-
Lysis and sonication buffers.
-
Antibody specific to the protein of interest (e.g., anti-WDR5).
-
Protein A/G beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
Proteinase K and RNase A.
-
Reagents for DNA purification and PCR/qPCR.
-
-
Procedure:
-
Cross-link proteins to DNA in living cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitate the protein-DNA complexes using a specific antibody.
-
Capture the antibody-complexes with Protein A/G beads.
-
Wash the beads to remove non-specific DNA.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links.
-
Purify the DNA.
-
Analyze the purified DNA by PCR or qPCR using primers for specific gene promoters to determine the enrichment of these regions in the immunoprecipitated sample.
-
Visualizing the Pathway and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the WDR5 signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: WDR5 signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for assessing WDR5 WIN site inhibitor specificity.
Conclusion
This compound demonstrates exceptional potency and selectivity for the WDR5 WIN site, as evidenced by its picomolar binding affinity and low nanomolar inhibition of MLL1 HMT activity. When compared to other WIN site inhibitors, this compound exhibits a favorable profile, particularly in its potent anti-proliferative effects in various cancer cell lines. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of WDR5 inhibitors. The visualization of the WDR5 signaling pathway and the experimental workflow further aids in understanding the mechanism of action and the process of inhibitor characterization. This comprehensive guide underscores the potential of this compound as a valuable tool for both basic research and the development of novel anti-cancer therapeutics targeting the WDR5-MLL axis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Automethylation Activities within the Mixed Lineage Leukemia-1 (MLL1) Core Complex Reveal Evidence Supporting a “Two-active Site” Model for Multiple Histone H3 Lysine 4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MV4-11 Cells [cytion.com]
- 12. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epigenome-noe.net [epigenome-noe.net]
- 14. The Histone Methyltransferase Activity of MLL1 Is Dispensable for Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Wdr5-IN-1: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of the potent WDR5 inhibitor, Wdr5-IN-1, this guide is an essential resource for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for ensuring laboratory safety and environmental protection.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2408842-51-1 | [1][3][] |
| Molecular Formula | C30H31FN4O3 | [3] |
| Molecular Weight | 514.59 g/mol | [3] |
| Binding Affinity (Kd) | <0.02 nM | [1][2] |
| IC50 (MLL1 HMT activity) | 2.2 nM | [1][2] |
| GI50 Range (Cancer Cell Lines) | 0.26 - 3.2 µM | [1] |
| Appearance | Light yellow to brown solid | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols: Proper Disposal Procedures for this compound
The following step-by-step procedures are based on standard guidelines for the disposal of hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Disposal of Solid this compound Waste
-
Segregation: Do not mix solid this compound waste with non-hazardous laboratory trash.
-
Containerization: Place pure, un-used, or expired solid this compound in its original container if possible.[5] If the original container is not available, use a clearly labeled, sealable, and chemically compatible container.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "2408842-51-1"
-
An indication of the hazards (e.g., "Potentially Toxic," "Bioactive")
-
-
Storage: Store the labeled waste container in a designated satellite accumulation area for hazardous waste, segregated from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS-approved hazardous waste management service.
Disposal of Liquid this compound Waste (Solutions)
This compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO).
-
Segregation: Liquid waste containing this compound should be collected separately. Do not pour it down the drain.[6]
-
Containerization: Use a sealable, leak-proof, and chemically compatible waste container. For DMSO solutions, a high-density polyethylene (HDPE) or glass container is appropriate. Do not use metal containers for acidic or basic solutions.[5]
-
Labeling: Clearly label the liquid waste container with a hazardous waste tag detailing all constituents and their approximate concentrations (e.g., "this compound in DMSO, approx. 10 mM").
-
Compatibility: Do not mix incompatible waste streams. For instance, organic solvent waste should be kept separate from aqueous waste.[7]
-
Storage and Pickup: Store in a designated satellite accumulation area with secondary containment to prevent spills.[8] Arrange for pickup by your institution's hazardous waste disposal service.
Disposal of Contaminated Labware
-
Solid Contaminated Waste: Items such as gloves, pipette tips, and absorbent paper contaminated with this compound should be considered hazardous waste.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved sharps container.
-
Glassware: Empty glassware that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the glassware can typically be washed and reused or disposed of according to standard laboratory procedures.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in various forms.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. chemicalbook.com [chemicalbook.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
